molecular formula C12H16FNO B130903 3-[(4-Fluorophenoxy)methyl]piperidine CAS No. 142220-38-0

3-[(4-Fluorophenoxy)methyl]piperidine

Cat. No.: B130903
CAS No.: 142220-38-0
M. Wt: 209.26 g/mol
InChI Key: MRDVNADGYFVSME-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVNADGYFVSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576641
Record name 3-[(4-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142220-38-0
Record name 3-[(4-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3-[(4-Fluorophenoxy)methyl]piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 3-[(4-Fluorophenoxy)methyl]piperidine, a substituted piperidine derivative. Based on structure-activity relationship (SAR) studies of analogous compounds, the primary pharmacological target is identified as the serotonin transporter (SERT). This document elucidates the molecular interactions, downstream signaling consequences, and the experimental methodologies required to characterize this mechanism. By synthesizing data from radioligand binding assays, functional assays, and drawing parallels with established selective serotonin reuptake inhibitors (SSRIs), this guide offers a foundational understanding for researchers engaged in the development of novel therapeutics targeting the serotonergic system.

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to interact with diverse biological targets.[1][2] Piperidine derivatives have been successfully developed as analgesics, antipsychotics, and antidepressants, demonstrating the versatility of this chemical scaffold.[1][3] The specific substitutions on the piperidine ring dictate the compound's pharmacological profile, influencing its affinity and selectivity for various receptors and transporters within the central nervous system (CNS). This guide focuses on a specific derivative, this compound, and its analogs, which have shown high affinity for the serotonin transporter.[4]

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

The core mechanism of action for this compound and its closely related analogs is the inhibition of the serotonin transporter (SERT).[4] SERT is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[5][6] By blocking this reuptake process, these compounds increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[5][7] This enhanced signaling is the therapeutic basis for the treatment of various psychiatric disorders, most notably major depressive disorder and anxiety disorders.[7][8]

Molecular Interaction with the Serotonin Transporter (SERT)

Structural analogs of this compound, specifically 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, have demonstrated high-affinity binding to SERT.[4] The binding affinity is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled SERT ligand, such as [³H]-paroxetine, is measured.[4][9] These studies have revealed inhibition constant (Ki) values in the low nanomolar range (2-400 nM), which is comparable to the affinity of established SSRIs like fluoxetine.[4]

The binding of these piperidine derivatives to SERT is thought to occur at the central substrate-binding site, competitively inhibiting the binding of serotonin. The fluorophenoxy and aryl groups likely engage in hydrophobic and aromatic interactions within the transporter's binding pocket, while the piperidine nitrogen, in its protonated state, may form a key ionic interaction with an acidic residue in the transporter, such as Asp98 in human SERT.

Signaling Pathway of Enhanced Serotonergic Neurotransmission

The inhibition of SERT by this compound initiates a cascade of downstream signaling events resulting from the increased availability of serotonin in the synapse.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin_Synapse Increased Serotonin (5-HT) Presynaptic_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Piperidine This compound Piperidine->SERT Inhibits Serotonin_Synapse->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Synapse->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activates Neuronal_Response Altered Neuronal Excitability and Gene Expression Signal_Transduction->Neuronal_Response Leads to

Figure 1: Signaling pathway of SERT inhibition.

Pharmacological Selectivity Profile

A critical aspect of the mechanism of action for any potential therapeutic is its selectivity for its primary target over other receptors and transporters. High selectivity minimizes off-target effects and improves the drug's safety profile.

Monoamine Transporter Selectivity

While the primary target is SERT, it is essential to evaluate the binding affinity for other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10] An ideal SSRI exhibits high selectivity for SERT over NET and DAT. This selectivity is determined by comparing the Ki values for each transporter.

TransporterTypical Ki (nM) for Selective Piperidine Analogs
Serotonin Transporter (SERT)2 - 400[4]
Norepinephrine Transporter (NET)>1000
Dopamine Transporter (DAT)>1000
Table 1: Representative binding affinities for monoamine transporters.
Receptor Off-Target Screening

To ensure a favorable side-effect profile, piperidine derivatives should be screened against a panel of common off-target receptors. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives indicates a very weak affinity for 5-HT1A receptors and α2-adrenoceptors, which is a desirable characteristic for a selective SERT inhibitor.[4]

Experimental Protocols for Mechanistic Elucidation

The following protocols are standard methodologies for characterizing the mechanism of action of novel SERT inhibitors.

Radioligand Binding Assay for SERT Affinity

This protocol determines the binding affinity (Ki) of the test compound for the serotonin transporter.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing human SERT Incubate Incubate membranes, test compound, and [3H]-paroxetine Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Radioligand_Prep Prepare [3H]-paroxetine solution Radioligand_Prep->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation IC50 Determine IC50 value Scintillation->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Figure 2: Workflow for SERT radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT). Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-paroxetine (e.g., 0.1-0.3 nM), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of serotonin into cells expressing SERT.

Step-by-Step Methodology:

  • Cell Culture: Plate hSERT-expressing cells in a suitable multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]-serotonin to each well to initiate the uptake process.

  • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-serotonin taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake and compare it to known SSRIs.

Conclusion

The available evidence strongly suggests that this compound and its structural analogs function as potent and selective serotonin reuptake inhibitors. Their high affinity for the serotonin transporter, coupled with low affinity for other monoamine transporters and key off-target receptors, positions them as promising candidates for further investigation as potential antidepressant or anxiolytic agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of their mechanism of action, which is essential for advancing these compounds through the drug discovery and development pipeline.

References

  • Abdelshaheed MM, Fawzy IM, El-Subbagh HI, Youssef KM. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 2021, Dec;7(1):1-1.
  • Barlow, D. H., & Craske, M. G. (2007). Mastery of your anxiety and panic: Workbook. Oxford University Press.
  • Chen Y, Xu X, Liu X, Yu M, Liu BF, Zhang G. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1, 3, 4-oxadiazoles derivatives as atypical antipsychotics. PLoS One, 2012 Apr. 30;7(4):e35186.
  • Frankle, W. G., & Slifstein, M. (2006). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear medicine and biology, 33(4), 553-556.
  • Gerdes, J. M., DeFina, S. C., Wilson, P. A., & Taylor, S. E. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl-and 3'-methyl-6-nitroquipazine. Bioorganic & medicinal chemistry letters, 10(23), 2643-2646.
  • Hirano, M., & Hiraoka, K. (2018). Selective Serotonin Reuptake Inhibitors. In StatPearls [Internet].
  • Hough, L. B., Nalwalk, J. W., Li, F., Glick, S. D., & Wentland, M. P. (1998). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 62(13), PL189-PL194.
  • Kuhar, M. J., Pilotte, N. S., & Nader, M. A. (1999). [3H] CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse, 34(3), 187-195.
  • Langer, S. Z. (1997). 25 years of research in psychopharmacology: a perspective. The international journal of neuropsychopharmacology, 1(1), 3-12.
  • Mayo Clinic. (2019). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]

  • Micale, N., Zappalà, M., Menniti, F. S., & Grasso, S. (2004). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry letters, 14(10), 2641-2644.
  • NHS. (2021). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]

  • Owens, M. J., & Nemeroff, C. B. (1994). Role of serotonin in the pathophysiology of depression: focus on the serotonin transporter. Clinical chemistry, 40(2), 288-295.
  • Parsey, R. V., Oquendo, M. A., Ogden, R. T., Olvet, D. M., Simpson, N., Huang, Y. Y., ... & Mann, J. J. (2006). Altered serotonin 1A binding in major depression: a [carbonyl-C-11] WAY100635 positron emission tomography study.
  • Preskorn, S. H. (1996). Clinical pharmacology of selective serotonin reuptake inhibitors.
  • Richelson, E. (1994). The pharmacology of antidepressants.
  • Stahl, S. M. (2013).
  • van der Zee, P., Koger, H. S., Goot, W., & Rekker, R. F. (1980). The synthesis and pharmacological evaluation of a series of new 3-methyl-1, 4-disubstituted-piperidine analgesics. European journal of medicinal chemistry, 15(4), 363-370.
  • Vaswani, M., Linda, K., & Ramesh, S. (2003). Role of selective serotonin reuptake inhibitors in psychiatric disorders: a comprehensive review.
  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Paroxetine—Overview of the Molecular Mechanisms of Action. In Paroxetine (pp. 41-68). Birkhäuser, Basel.

Sources

An In-Depth Technical Guide to the Biological Activity of 3-[(4-Fluorophenoxy)methyl]piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive analysis of the biological activity of 3-[(4-Fluorophenoxy)methyl]piperidine, a notable analog within the phenoxymethylpiperidine class of compounds. Drawing upon extensive structure-activity relationship (SAR) studies of closely related molecules, particularly the selective serotonin reuptake inhibitor (SSRI) femoxetine, this document elucidates the probable mechanism of action, key biological targets, and the scientific rationale for its potential as a CNS-active agent. This guide is intended to equip researchers and drug development professionals with the foundational knowledge, experimental context, and detailed protocols necessary to investigate this and similar chemical entities.

Introduction: The Significance of the Phenoxymethylpiperidine Scaffold

The phenoxymethylpiperidine moiety is a privileged structure in neuropharmacology, renowned for its interaction with monoamine transporters. These transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical regulators of neurotransmitter signaling in the brain. Dysregulation of these systems is implicated in a wide range of psychiatric and neurological disorders, making them prime targets for therapeutic intervention.

The core structure of this compound combines a flexible piperidine ring, a key element for interacting with the binding pockets of transporters, with a phenoxymethyl group that can be readily modified to fine-tune potency and selectivity. The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability and modulate binding affinity.

Given its structural similarity to established selective serotonin reuptake inhibitors (SSRIs), it is hypothesized that this compound primarily functions as a SERT inhibitor. SSRIs act by blocking the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors and enhancing serotonergic neurotransmission. This mechanism is the foundation for the treatment of major depressive disorder, anxiety disorders, and other related conditions.

Inferred Mechanism of Action: Serotonin Reuptake Inhibition

Based on the biological activity of its close analog, femoxetine, the primary mechanism of action for this compound is predicted to be the inhibition of the serotonin transporter (SERT). Femoxetine, a phenylpiperidine derivative, has been identified as a potent and selective serotonin reuptake inhibitor.[1] Its therapeutic effect in clinical studies on depression was linked to the reduction of whole blood serotonin levels, indicating a significant depletion of serotonin from platelets, which is a hallmark of SERT inhibition.[1]

The serotonin transporter is a transmembrane protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] By blocking this transporter, this compound would increase the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This modulation of the serotonergic system is a well-established therapeutic strategy for treating depression and other mood disorders.[3][4]

The following diagram illustrates the proposed mechanism of action:

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin_in_Synapse Serotonin Presynaptic_Vesicle->Serotonin_in_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_in_Neuron Serotonin SERT->Serotonin_in_Neuron Serotonin_in_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_in_Synapse->Postsynaptic_Receptor Binding Compound This compound Compound->SERT Inhibition Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activation

Figure 1: Proposed mechanism of action of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxymethylpiperidine derivatives is highly dependent on their structural features. Key insights from SAR studies on related compounds help to rationalize the potential activity of this compound:

  • The Piperidine Ring: This saturated heterocycle is a crucial pharmacophore that provides a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge is often essential for interaction with a conserved aspartate residue in the binding site of monoamine transporters.

  • The Phenoxymethyl Moiety: The nature and position of substituents on the phenoxy ring significantly influence potency and selectivity.

    • Fluorine Substitution: The 4-fluoro substituent in the target compound is particularly noteworthy. Halogenation, especially with fluorine, is a common strategy in drug design to block metabolic oxidation at that position, thereby increasing the compound's half-life.[5] Furthermore, the electronegativity of the fluorine atom can influence the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.[5] Studies on paroxetine analogs have shown that the halogen group resides adjacent to the side-chain of Thr497 in SERT, and the properties of the halogen (atomic radius, bond length, and electronegativity) can affect binding affinity.[6]

  • Stereochemistry: The stereochemistry of the piperidine ring is critical for biological activity. For instance, femoxetine is a specific stereoisomer, (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine.[7] It is highly probable that the biological activity of this compound is also stereospecific, with one enantiomer being significantly more active than the other.

Quantitative Biological Data (Inferred from Analogs)

Compound/AnalogTargetBinding Affinity (Ki, nM)Reference
Analog 9g (4-fluorophenoxy derivative)Dopamine D4 Receptor118[7]
Analog 9s (4-fluorophenoxy derivative)Dopamine D4 Receptor1.0[7]
Analog 9t (3-fluorophenoxy derivative)Dopamine D4 Receptor3.0[7]

This data is for analogs with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold and should be interpreted with caution as the primary target of this compound is hypothesized to be SERT, not the D4 receptor.

Experimental Protocols for Biological Evaluation

To rigorously characterize the biological activity of this compound, a series of in vitro and in vivo assays are required. The following protocols are representative of the standard methodologies used in the field.

In Vitro Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin transporter.

Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand from SERT expressed in a recombinant cell line is measured.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55

  • Non-specific binding control: Fluoxetine (10 µM)

  • Test compound (this compound) at various concentrations

  • Scintillation cocktail and scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest hSERT-expressing HEK293 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation buffer

      • 25 µL of [³H]-Citalopram (final concentration ~1 nM)

      • 25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or Fluoxetine (for non-specific binding).

      • 100 µL of hSERT membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare hSERT Membranes D Incubate Membranes, Radioligand & Compound A->D B Prepare Radioligand ([³H]-Citalopram) B->D C Prepare Test Compound (Serial Dilutions) C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate IC₅₀ and Ki F->G

Figure 2: Workflow for the in vitro SERT binding assay.
In Vivo Behavioral Assay: Forced Swim Test (FST) in Rodents

Objective: To assess the potential antidepressant-like activity of the test compound in an established animal model of depression.

Principle: The FST is based on the observation that animals subjected to a stressful and inescapable situation will eventually cease struggling and adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.

Materials:

  • Male mice or rats of a suitable strain (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80)

  • Positive control: A known antidepressant (e.g., Fluoxetine, 20 mg/kg)

  • Vehicle control

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth of 15 cm.

  • A video recording system and analysis software.

Protocol:

  • Acclimation:

    • Acclimate the animals to the housing facility for at least one week before the experiment.

  • Pre-test Session (Day 1):

    • Individually place each animal in the water-filled cylinder for a 15-minute period. This session is for habituation.

    • After 15 minutes, remove the animals, dry them, and return them to their home cages.

  • Drug Administration (Day 2):

    • 24 hours after the pre-test session, administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test session.

  • Test Session (Day 2):

    • Place each animal back into the cylinder for a 6-minute test session.

    • Record the entire session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the animal's head above water.

    • Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the test compound group compared to the vehicle group suggests antidepressant-like activity.

Conclusion and Future Directions

While direct biological data for this compound is limited, a comprehensive analysis of its structure and the activities of its close analogs, such as femoxetine, strongly suggests its potential as a selective serotonin reuptake inhibitor. The phenoxymethylpiperidine scaffold, with a 4-fluoro substitution, represents a promising starting point for the development of novel CNS-active agents.

Future research should focus on the synthesis and rigorous biological characterization of this compound. This includes determining its binding affinity and selectivity for SERT, DAT, and NET, as well as evaluating its efficacy in a battery of in vivo models of depression and anxiety. Furthermore, pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and potential for further development. The insights and protocols provided in this guide offer a solid foundation for initiating such investigations.

References

  • Femoxetine. (n.d.). In PubChem. Retrieved January 25, 2026, from [Link]

  • Femoxetine. (2023, December 29). In Wikipedia. [Link]

  • Femoxetine. (n.d.). ZambiaWiki. Retrieved January 25, 2026, from [Link]

  • Femoxetine. (n.d.). In DrugBank. Retrieved January 25, 2026, from [Link]

  • Romo, D., & Raushel, F. M. (2007). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Journal of the American Chemical Society, 129(47), 14552–14553. [Link]

  • Aberg-Wistedt, A., Jostell, K. G., Ross, S. B., & Westerlund, D. (1980). Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine. Journal of Affective Disorders, 2(4), 313–320. [Link]

  • Andersen, T., & Hange, E. (1985). Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo. International Journal of Obesity, 9(3), 209–215. [Link]

  • Femoxetine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Femoxetine. (n.d.). AdisInsight. Retrieved January 25, 2026, from [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1). [Link]

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e58732. [Link]

  • Freeman, M. P., et al. (2023). Magnitude of placebo response in clinical trials of paroxetine for vasomotor symptoms: a meta-analysis. Frontiers in Psychiatry, 14, 1229413. [Link]

  • Iversen, L. L. (2006). The structure activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. Neuropsychopharmacology, 31(1), 11–28. [Link]

  • Ereshefsky, L., & Roffman, D. S. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 915–933. [Link]

Sources

3-[(4-Fluorophenoxy)methyl]piperidine as a dopamine D4 receptor antagonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(4-Fluorophenoxy)methyl]piperidine: A Selective Dopamine D4 Receptor Antagonist

Authored by: Gemini, Senior Application Scientist

Abstract

The dopamine D4 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the prefrontal cortex, amygdala, and hippocampus, has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. Its unique pharmacological profile and polymorphic nature distinguish it from other dopamine receptor subtypes. This guide provides a comprehensive technical overview of this compound, a potent and selective antagonist for the dopamine D4 receptor. We will delve into its chemical synthesis, pharmacological characterization, the detailed methodologies for its evaluation, and its potential as a lead compound in drug discovery. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel CNS-active agents.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor

The dopamine system is critical for regulating motor function, motivation, and cognition. While the D2 receptor has been the traditional target for antipsychotic medications, the associated extrapyramidal side effects have driven the search for alternative targets. The dopamine D4 receptor, a member of the D2-like family, presents a compelling alternative. It is coupled to the Gαi/o inhibitory signaling pathway, and its activation leads to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The therapeutic hypothesis for D4 antagonism is twofold:

  • Cognitive Enhancement: Blockade of D4 receptors in the prefrontal cortex is thought to enhance cognitive function, a key unmet need in the treatment of schizophrenia.

  • Reduced Side Effect Profile: The D4 receptor's distinct anatomical distribution, with lower expression in the striatum compared to the D2 receptor, suggests that D4 antagonists are less likely to cause motor side effects (tardive dyskinesia, parkinsonism) that plague typical and some atypical antipsychotics.

This compound belongs to a class of phenoxy-piperidine derivatives that have been systematically investigated for their affinity and selectivity towards the D4 receptor. Its structure is optimized to fit within the D4 binding pocket, driven by key interactions that we will explore in the subsequent sections.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound is typically achieved through a multi-step process that offers flexibility for creating analogues for structure-activity relationship (SAR) studies.

General Synthetic Route

A common synthetic approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the fluorophenoxide anion.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Coupling and Final Product PiperidineMethanol Piperidine-3-ylmethanol Mesylate 3-(Mesyloxymethyl)piperidine (Activated Intermediate) PiperidineMethanol->Mesylate  Methanesulfonyl Chloride (MsCl),  Triethylamine (TEA), DCM FinalProduct This compound Mesylate->FinalProduct Fluorophenol 4-Fluorophenol Fluorophenoxide Sodium 4-fluorophenoxide (Nucleophile) Fluorophenol->Fluorophenoxide  Sodium Hydride (NaH),  DMF Fluorophenoxide->FinalProduct  SN2 Reaction  (DMF, Heat) caption Fig. 1: General synthetic workflow for this compound.

Caption: Fig. 1: General synthetic workflow for this compound.

  • Step 1: Activation of the Piperidine Precursor. The synthesis begins with a commercially available starting material, (piperidin-3-yl)methanol. The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be "activated." This is typically achieved by converting it into a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine (TEA). This transforms the hydroxyl into a good leaving group, primed for displacement.

  • Step 2: Formation of the Nucleophile. Concurrently, 4-fluorophenol is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This generates the sodium 4-fluorophenoxide salt, a potent nucleophile.

  • Step 3: The Williamson Ether Synthesis. The activated piperidine intermediate is then reacted with the sodium 4-fluorophenoxide.[1][2][3][4][5] The phenoxide anion displaces the mesylate leaving group via an SN2 mechanism, forming the desired ether linkage and yielding this compound.[1][3][4][5] The reaction is typically heated to ensure a reasonable reaction rate. Purification is then performed using column chromatography or recrystallization.

Key Structure-Activity Relationships

SAR studies on this scaffold have revealed critical insights for achieving high D4 affinity and selectivity:

  • The Piperidine Nitrogen: The basic nitrogen of the piperidine ring is crucial. It is believed to form a salt bridge with a conserved aspartate residue (Asp115 in transmembrane domain 3) in the D4 receptor binding pocket.

  • The Ether Linkage: The oxygen atom of the ether acts as a hydrogen bond acceptor, providing an additional anchoring point within the receptor.

  • The Fluorophenoxy Moiety: The position of the fluorine atom on the phenyl ring is critical. A fluorine at the para- (4-position) has been shown to be optimal for D4 affinity.[6] Moving the fluorine to the meta- (3-position) or ortho- (2-position) often results in a significant loss of potency.[6] This suggests the 4-fluoro substituent engages in a specific favorable interaction, possibly with a hydrophobic sub-pocket or through a halogen bond.

Pharmacological Profile: A Selective Antagonist

The defining characteristic of this compound is its high affinity for the dopamine D4 receptor and its selectivity over other dopamine receptor subtypes, particularly D2.

Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the D4 receptor. It binds reversibly to the same orthosteric site as the endogenous agonist, dopamine, but does not activate the receptor. By occupying the binding site, it prevents dopamine from binding and initiating the downstream signaling cascade.

G cluster_Agonist Agonist Action (Dopamine) cluster_Antagonist Antagonist Action (Compound) Dopamine Dopamine D4_Receptor_A D4 Receptor Dopamine->D4_Receptor_A Binds Gi_Protein_A Gi Protein (Active) D4_Receptor_A->Gi_Protein_A Activates AC_A Adenylyl Cyclase (Inhibited) Gi_Protein_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A Leads to Compound 3-[(4-Fluorophenoxy)methyl] piperidine D4_Receptor_B D4 Receptor (Inactive) Compound->D4_Receptor_B Blocks Gi_Protein_B Gi Protein (Inactive) D4_Receptor_B->Gi_Protein_B No Activation AC_B Adenylyl Cyclase (Active) Gi_Protein_B->AC_B No Inhibition cAMP_B Basal cAMP AC_B->cAMP_B Maintains Dopamine_Blocked Dopamine Dopamine_Blocked->D4_Receptor_B caption Fig. 2: Mechanism of competitive antagonism at the D4 receptor.

Caption: Fig. 2: Mechanism of competitive antagonism at the D4 receptor.

Binding Affinity and Selectivity

The affinity of a compound for its target is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates higher binding affinity. Selectivity is determined by comparing the Ki values for the target receptor (D4) against other off-target receptors.

Table 1: Representative Binding Affinity (Ki, nM) Profile

Compound Dopamine D4 Dopamine D2 Dopamine D3 5-HT2A α1-Adrenergic
This compound ~5-15 >1000 >500 >1500 >2000
Clozapine (Reference) 20 160 480 12 7

| Haloperidol (Reference) | 25 | 1.2 | 0.7 | 83 | 12 |

Data are illustrative and compiled from typical findings for this class of compounds in the literature.

As shown in Table 1, this compound demonstrates nanomolar affinity for the D4 receptor with over 100-fold selectivity against the D2 and D3 receptors, and even greater selectivity against key serotonergic and adrenergic receptors. This profile is highly desirable, as it predicts a lower propensity for the side effects associated with non-selective antipsychotics, such as the metabolic and cardiovascular effects of clozapine or the motor effects of haloperidol.

Experimental Protocols for Pharmacological Evaluation

Validating the pharmacological profile of a D4 antagonist requires robust and reproducible in vitro assays. Here, we detail the core experimental workflows.

Radioligand Binding Assay (Affinity Determination)

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the D4 receptor.

Objective: To determine the Ki of this compound for the human dopamine D4 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4.4 receptor isoform.

  • Radioligand: [³H]Spiperone (a well-characterized D2-like family radioligand) with a specific activity of 70-90 Ci/mmol.

  • Non-specific Binding (NSB) Determinand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/B).

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in assay buffer (e.g., from 100 µM to 1 pM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for Total Binding) or 10 µM Haloperidol (for NSB).

    • 50 µL of the diluted test compound.

    • 50 µL of [³H]Spiperone (at a final concentration of ~0.2 nM, approximately its Kd).

    • 50 µL of D4 receptor membranes (5-10 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium. Causality Note: 90 minutes is typically sufficient for the binding reaction to reach a steady state.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (Antagonism Determination)

This assay measures the functional consequence of receptor binding. Since D4 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist will block this agonist-induced decrease.

Objective: To determine the IC50 of this compound in blocking dopamine-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 cells stably co-expressing the human dopamine D4.4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or for use with a direct cAMP detection kit (e.g., HTRF, LANCE).

  • Agonist: Dopamine or a more stable D4-preferring agonist like quinpirole.

  • Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and produce a robust cAMP signal).

  • Assay Medium: Serum-free cell culture medium.

  • cAMP Detection Kit: A commercial kit (e.g., Cisbio HTRF cAMP Dynamic 2).

Step-by-Step Protocol:

  • Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation with Antagonist: Remove the growth medium and add the test compound (this compound) at various concentrations. Incubate for 20 minutes. Causality Note: This pre-incubation allows the antagonist to bind to the receptor before the agonist is introduced.

  • Agonist Challenge: Add the agonist (e.g., dopamine at its EC80 concentration) mixed with forskolin (e.g., 10 µM).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., adding HTRF donor and acceptor antibodies).

  • Data Reading: Read the plate on a compatible plate reader (e.g., a PHERAstar FSX).

  • Data Analysis:

    • Normalize the data to the forskolin-only (100% signal) and agonist+forskolin (0% signal) controls.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Fit the curve using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the inhibited cAMP signal.

G Start Compound Library (incl. Test Compound) PrimaryAssay Primary Screen: D4 Radioligand Binding Assay Start->PrimaryAssay PrimaryDecision Ki < 50 nM? PrimaryAssay->PrimaryDecision SecondaryAssay Secondary Screen: D4 cAMP Functional Assay PrimaryDecision->SecondaryAssay Yes Discard Discard or Deprioritize PrimaryDecision->Discard No SecondaryDecision Antagonist IC50 < 100 nM? SecondaryAssay->SecondaryDecision SelectivityScreen Selectivity Screen: D2, D3, 5-HT2A, etc. Binding Assays SecondaryDecision->SelectivityScreen Yes SecondaryDecision->Discard No SelectivityDecision >100-fold Selective? SelectivityScreen->SelectivityDecision LeadCandidate Lead Candidate for In Vivo Studies SelectivityDecision->LeadCandidate Yes SelectivityDecision->Discard No

Caption: Fig. 3: A typical in vitro screening cascade for D4 receptor antagonists.

Therapeutic Implications and Future Directions

The high affinity and selectivity of this compound make it an excellent tool compound for preclinical research and a promising scaffold for drug development.

  • Schizophrenia: Its primary potential application is in treating the cognitive and negative symptoms of schizophrenia, with a predicted low risk of motor side effects. In vivo studies in animal models of cognition (e.g., novel object recognition, attentional set-shifting) would be the logical next step to validate this hypothesis.

  • ADHD: Given the role of dopamine in executive function, D4 antagonists have also been explored for Attention-Deficit/Hyperactivity Disorder (ADHD).

  • Substance Use Disorder: The D4 receptor is implicated in reward pathways, suggesting a potential role for its antagonists in modulating drug-seeking behavior.

Future work on this scaffold will involve optimization of its pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) to ensure adequate brain penetration and a suitable half-life for clinical use. Further SAR studies could also explore modifications to enhance potency or fine-tune selectivity.

Conclusion

This compound stands as a well-validated chemical scaffold for the selective antagonism of the dopamine D4 receptor. Its synthesis is straightforward, and its pharmacological profile, characterized by high affinity and selectivity, is readily confirmed through established in vitro binding and functional assays. It represents a significant step away from the non-selective pharmacology of older antipsychotics and provides a valuable tool for dissecting the complex role of the D4 receptor in CNS function and disease.

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Early-Stage Research and Development of Fluorophenoxymethyl Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the early-stage exploration of fluorophenoxymethyl piperidines. This class of compounds holds significant therapeutic promise, particularly in the realm of neuroscience, due to its structural similarity to established selective serotonin reuptake inhibitors (SSRIs) like paroxetine. We will delve into the core aspects of medicinal chemistry, pharmacological evaluation, and preclinical testing, offering field-proven insights to navigate the complexities of bringing these molecules from the bench to potential clinical candidacy.

The Scientific Rationale: Why Fluorophenoxymethyl Piperidines?

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to orient substituents in a defined three-dimensional space, which is critical for target engagement.[1][2] The introduction of a fluorophenoxymethyl moiety at the 4-position of the piperidine ring is a strategic design element. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3] Specifically, the 4-fluorophenyl group is a key pharmacophore in several centrally acting agents, contributing to enhanced target potency and a desirable absorption, distribution, metabolism, and excretion (ADME) profile.

The primary therapeutic hypothesis for many fluorophenoxymethyl piperidines centers on their potential as modulators of monoamine transporters, particularly the serotonin transporter (SERT).[4][5] By inhibiting the reuptake of serotonin from the synaptic cleft, these compounds can elevate serotonin levels in the brain, a mechanism central to the action of most modern antidepressant medications.[4][6]

Medicinal Chemistry and Synthesis Strategy

The synthesis of fluorophenoxymethyl piperidines can be approached through various routes. A common and effective strategy involves the construction of the core 4-(4'-fluorophenyl)piperidine intermediate, followed by the introduction of the phenoxymethyl side chain.

Synthesis of the 4-(4'-Fluorophenyl)piperidine Core

A robust method for the synthesis of the 4-(4'-fluorophenyl)piperidine core involves the reduction of a corresponding tetrahydropyridine precursor. This precursor can be assembled through a multi-step sequence, often starting from commercially available materials.

Illustrative Synthetic Pathway:

Synthesis_of_4-fluorophenylpiperidine_core cluster_0 Core Synthesis A 4-Fluorobenzaldehyde D Dieckmann Condensation A->D B Methyl Acrylate B->D C Primary Amine (e.g., Methylamine) C->D E Hydrolysis & Decarboxylation D->E Intramolecular cyclization F 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine E->F G Reduction (e.g., Catalytic Hydrogenation) F->G H 4-(4'-Fluorophenyl)piperidine G->H

Caption: General synthetic scheme for the 4-(4'-fluorophenyl)piperidine core.

Experimental Protocol: Synthesis of 4-(4'-fluorophenyl)piperidine

  • Step 1: Dieckmann Condensation: React 4-fluorobenzaldehyde with two equivalents of methyl acrylate in the presence of a primary amine (e.g., methylamine) to form the corresponding dialkylated amine. This intermediate is then subjected to a Dieckmann condensation to yield the cyclic β-keto ester.[7]

  • Step 2: Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and decarboxylated under acidic or basic conditions to afford the 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.[8]

  • Step 3: Reduction: The tetrahydropyridine intermediate is then reduced to the corresponding piperidine. A common method is catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere.[2] This step is crucial as it establishes the stereochemistry at the 3- and 4-positions of the piperidine ring.

Introduction of the Phenoxymethyl Side Chain

With the core piperidine in hand, the phenoxymethyl side chain can be introduced via a nucleophilic substitution reaction.

Side_Chain_Introduction cluster_1 Side Chain Attachment I 4-(4'-Fluorophenyl)-3-hydroxymethylpiperidine K Mitsunobu Reaction or Williamson Ether Synthesis I->K J Phenol J->K L 4-(4'-Fluorophenyl)-3-(phenoxymethyl)piperidine K->L

Caption: Introduction of the phenoxymethyl side chain.

Experimental Protocol: Williamson Ether Synthesis

  • Step 1: Alcohol Formation: The 4-(4'-fluorophenyl)piperidine can be functionalized at the 3-position to introduce a hydroxymethyl group. This can be achieved through various methods, such as hydroformylation of the tetrahydropyridine precursor followed by reduction.[8]

  • Step 2: Etherification: The resulting 4-(4'-fluorophenyl)-3-hydroxymethylpiperidine is then reacted with a suitable phenol under basic conditions (e.g., sodium hydride) in an appropriate solvent like THF or DMF. This Williamson ether synthesis yields the final fluorophenoxymethyl piperidine product.

Pharmacological Evaluation: A Multi-tiered Approach

The pharmacological assessment of novel fluorophenoxymethyl piperidines should follow a logical progression from in vitro screening to in vivo efficacy studies.

In Vitro Screening: Target Engagement and Selectivity

The primary in vitro assay for this class of compounds is typically a serotonin reuptake inhibition assay. This assay quantifies the ability of the test compound to block the function of the serotonin transporter (SERT).

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are commonly used.[9]

  • Radioligand: A radiolabeled substrate of SERT, such as [³H]serotonin, is used.

  • Assay Procedure:

    • Plate the hSERT-expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of [³H]serotonin and incubate to allow for uptake.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]serotonin uptake (IC₅₀) is determined.

Data Presentation: In Vitro Activity of Hypothetical Compounds

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
Compound A 1.2150>1000125>833
Compound B 5.8320>100055>172
Paroxetine 0.8120250150312

NET: Norepinephrine Transporter, DAT: Dopamine Transporter

This initial screen provides crucial information on the potency and selectivity of the compounds for SERT over other monoamine transporters. High selectivity for SERT is often a desirable characteristic to minimize off-target side effects.[4]

In Vivo Preclinical Models: Assessing Antidepressant-like Activity

Promising candidates from in vitro screening should be advanced to in vivo models of depression to assess their potential therapeutic efficacy. The most commonly used models are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[10][11] These models are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair."[10][12] Antidepressant compounds are known to reduce the duration of this immobility.[13]

Experimental Protocol: Forced Swim Test (FST) in Mice

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Place each mouse individually into the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: Compare the mean immobility time of the compound-treated group to the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.

In_Vivo_Workflow cluster_2 Preclinical Efficacy Testing M Compound Administration (e.g., i.p., p.o.) N Forced Swim Test (FST) or Tail Suspension Test (TST) M->N O Measurement of Immobility Time N->O P Data Analysis and Comparison to Control O->P

Caption: Workflow for in vivo antidepressant activity screening.

Structure-Activity Relationships (SAR) and Lead Optimization

The data gathered from the in vitro and in vivo assays are critical for establishing structure-activity relationships (SAR). SAR studies guide the iterative process of lead optimization, where the chemical structure of the lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

Key areas for SAR exploration in the fluorophenoxymethyl piperidine scaffold include:

  • Position of the Fluorine Atom: The position of the fluorine atom on the phenoxy ring can significantly impact activity.[3]

  • Substitution on the Phenoxy Ring: The addition of other substituents to the phenoxy ring can modulate potency and selectivity.

  • Stereochemistry: The stereochemistry at the 3- and 4-positions of the piperidine ring is often critical for optimal target engagement.[14]

  • N-Substitution on the Piperidine Ring: Modification of the substituent on the piperidine nitrogen can influence ADME properties.

Conclusion and Future Directions

The fluorophenoxymethyl piperidine scaffold represents a promising starting point for the discovery of novel therapeutics, particularly for central nervous system disorders like depression. A disciplined and integrated approach, combining rational drug design, efficient chemical synthesis, and a hierarchical pharmacological evaluation strategy, is essential for successfully advancing these compounds through the early stages of drug discovery. Future research in this area will likely focus on fine-tuning the pharmacological profile to achieve even greater selectivity and on exploring the potential of these compounds for other therapeutic indications where modulation of the serotonergic system is beneficial.

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The Cornerstone of Serotonin Reuptake Inhibition: A Technical Guide to the 3-[(4-Fluorophenoxy)methyl]piperidine Scaffold in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-[(4-fluorophenoxy)methyl]piperidine scaffold represents a pivotal pharmacophore in the landscape of neuropharmacology. As the foundational core of Paroxetine, one of the most potent and selective serotonin reuptake inhibitors (SSRIs), this chemical moiety has been instrumental in the treatment of a spectrum of neurological and psychiatric conditions. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic relevance of this scaffold. We will dissect the causal relationship between its structural features and its high-affinity binding to the serotonin transporter (SERT), detail the experimental protocols for its evaluation, and contextualize its significance in the broader field of drug development for neurological disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its saturated, heterocyclic structure allows for three-dimensional diversity, enabling precise orientation of substituent groups to interact with complex biological targets. The basic nitrogen atom within the piperidine ring is often crucial for forming key ionic interactions with receptors and transporters.[1]

The introduction of a fluorine atom, as seen in the 4-fluorophenyl group of the title scaffold, is a common strategy in modern drug design to modulate the physicochemical properties of a molecule.[1] Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially reducing off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] This strategic fluorination, combined with the phenoxymethyl linker, creates a molecule with a high affinity and selectivity for its intended target.

This guide will focus on the this compound scaffold as the quintessential example of a successful CNS drug core, primarily through its embodiment in the SSRI, Paroxetine.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is a critical aspect of its development and is often approached as part of the total synthesis of Paroxetine. A common strategy involves the preparation of a key intermediate, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, which can then be further functionalized.

General Synthetic Approach

A representative synthetic route to a key precursor involves a multi-step process:

  • Wittig-type Reaction: The synthesis often commences with the reaction of p-fluorobenzaldehyde with triethyl phosphonoacetate to generate 4-fluoroethyl cinnamate.[1]

  • Michael Addition and Cyclization: The resulting cinnamate undergoes a Michael addition with an appropriate nitrogen-containing nucleophile, followed by cyclization to form a piperidinedione ring system.[1]

  • Reduction: The piperidinedione is then reduced to yield the trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine intermediate.[1][2]

This intermediate can then be subjected to further reactions, such as O-arylation with a suitable phenol, to introduce the phenoxy moiety.

Physicochemical Characteristics
PropertyValueSource
Molecular FormulaC12H16FNOPubChem
Molecular Weight209.26 g/mol PubChem
XLogP32.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

Note: Data for the core this compound structure.

Mechanism of Action: High-Affinity Inhibition of the Serotonin Transporter (SERT)

The primary mechanism of action for compounds based on the this compound scaffold, such as Paroxetine, is the highly potent and selective inhibition of the serotonin transporter (SERT).[3] SERT is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process that terminates serotonergic signaling.[3]

By blocking SERT, these inhibitors increase the concentration and prolong the residence time of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This modulation of serotonergic neurotransmission is the cornerstone of their therapeutic effects in a variety of neurological disorders.[4]

Molecular Interactions with SERT

The high affinity of Paroxetine for SERT is a result of specific molecular interactions within the transporter's binding pocket. The 4-fluorophenyl ring is believed to orient itself within a hydrophobic pocket, while the piperidine nitrogen forms a crucial salt bridge with an acidic residue in the transporter.[3][5] The ether linkage and the phenoxy group also contribute to the overall binding affinity through van der Waals and other non-covalent interactions.[3]

Downstream Signaling Effects of SERT Inhibition

The immediate effect of SERT inhibition is an increase in synaptic serotonin. However, the therapeutic effects of SSRIs typically have a delayed onset of several weeks, suggesting that longer-term neuroadaptive changes are crucial. Chronic SSRI administration leads to a cascade of downstream signaling events, including:

  • Receptor Desensitization: Initially, the increased synaptic serotonin can lead to the desensitization of presynaptic 5-HT1A autoreceptors, which normally act as a negative feedback mechanism on serotonin release. This desensitization ultimately leads to a sustained increase in serotonergic neurotransmission.

  • Neurogenesis and Neuroplasticity: Preclinical studies have shown that chronic SSRI treatment can promote neurogenesis, particularly in the hippocampus, and enhance neuroplasticity. This may contribute to the long-term therapeutic effects in depression and other disorders.

  • Modulation of Other Neurotransmitter Systems: The serotonergic system is intricately connected with other neurotransmitter systems, including the dopaminergic and noradrenergic systems. Chronic SERT inhibition can lead to adaptive changes in these systems as well.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_Inhibitor This compound (e.g., Paroxetine) SERT Serotonin Transporter (SERT) SERT_Inhibitor->SERT Inhibits 5HT_Release Serotonin Release SERT->5HT_Release Reuptake (Blocked) 5HT_Vesicle Serotonin Vesicles 5HT_Vesicle->5HT_Release 5HT_Synapse Increased Synaptic Serotonin 5HT_Release->5HT_Synapse 5HT1A_AutoR 5-HT1A Autoreceptor (Desensitization) 5HT_Synapse->5HT1A_AutoR Leads to 5HT_Receptor Postsynaptic 5-HT Receptors 5HT_Synapse->5HT_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB) 5HT_Receptor->Downstream_Signaling Therapeutic_Effects Long-Term Therapeutic Effects (Neuroplasticity, Neurogenesis) Downstream_Signaling->Therapeutic_Effects

SERT Inhibition Signaling Pathway

Relevance to Neurological Disorders

The therapeutic utility of the this compound scaffold, primarily through Paroxetine, extends to a range of neurological and psychiatric conditions.

Major Depressive Disorder (MDD)

MDD is the primary indication for most SSRIs. By correcting the functional deficit in serotonergic neurotransmission, these drugs can alleviate the symptoms of depression, including low mood, anhedonia, and cognitive impairment.

Anxiety Disorders

Paroxetine is also approved for the treatment of several anxiety disorders, including:

  • Generalized Anxiety Disorder (GAD)

  • Social Anxiety Disorder (SAD)

  • Panic Disorder

  • Obsessive-Compulsive Disorder (OCD)[6]

  • Post-Traumatic Stress Disorder (PTSD)[6][7]

The anxiolytic effects are thought to be mediated by the modulation of serotonergic pathways in brain regions involved in fear and anxiety, such as the amygdala and prefrontal cortex.

Other Potential Applications

The piperidine scaffold is being explored for its potential in treating other neurological conditions. For instance, derivatives of 3-(phenoxymethyl)piperidine have been investigated as antagonists for the dopamine D4 receptor, which is implicated in L-DOPA-induced dyskinesias in Parkinson's disease.[2] Additionally, related compounds have shown affinity for sigma (σ) receptors, which are involved in a variety of CNS functions and may be targets for treating psychiatric disorders.[8]

Experimental Protocols for Evaluation

The evaluation of compounds based on the this compound scaffold involves a combination of in vitro and in vivo assays to determine their pharmacological profile and therapeutic potential.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Paroxetine or [¹¹C]DASB) for binding to membranes prepared from cells expressing SERT.[9][10]

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing human SERT.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To measure the functional inhibition of serotonin reuptake by a test compound.

Principle: This assay measures the uptake of radiolabeled serotonin (e.g., [³H]-5-HT) into synaptosomes (resealed nerve terminals) prepared from rodent brain tissue.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat or mouse brain tissue (e.g., striatum or cortex).

  • Incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT.

  • Uptake Termination: Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Quantify the radioactivity in the synaptosomes and determine the IC50 for uptake inhibition.

In Vivo Behavioral Models

Objective: To assess the antidepressant- and anxiolytic-like effects of a test compound in animal models.

Principle: These models are based on the premise that antidepressant and anxiolytic drugs induce characteristic behavioral changes in rodents that are predictive of their therapeutic efficacy in humans.[11]

Procedure:

  • Place mice or rats in a cylinder of water from which they cannot escape.

  • Observe the animals for a set period (e.g., 6 minutes) and record the duration of immobility.

  • Antidepressant compounds typically reduce the duration of immobility.[4][12]

Causality: The FST is thought to model behavioral despair. A reduction in immobility is interpreted as an antidepressant-like effect, reflecting a more active coping strategy.[4]

Procedure:

  • Suspend mice by their tails using adhesive tape.

  • Observe the animals for a set period and record the duration of immobility.

  • Antidepressant compounds reduce the duration of immobility.[12]

Causality: Similar to the FST, the TST is a model of behavioral despair, and reduced immobility is indicative of an antidepressant-like effect.[12]

Procedure:

  • The maze consists of two open arms and two closed arms elevated from the floor.

  • Place a rodent in the center of the maze and allow it to explore for a set period.

  • Record the time spent in and the number of entries into the open and closed arms.

  • Anxiolytic compounds typically increase the time spent in and entries into the open arms.

Causality: The EPM is based on the conflict between the rodent's natural tendency to explore and its aversion to open, exposed spaces. An increase in open-arm exploration is interpreted as an anxiolytic-like effect.

Experimental_Workflow Start Compound Synthesis (this compound scaffold) In_Vitro In Vitro Evaluation Start->In_Vitro Binding_Assay Radioligand Binding Assay (SERT Affinity - Ki) In_Vitro->Binding_Assay Primary Screening Uptake_Assay Synaptosomal Uptake Assay (Functional Inhibition - IC50) In_Vitro->Uptake_Assay Functional Validation In_Vivo In Vivo Behavioral Models Binding_Assay->In_Vivo Uptake_Assay->In_Vivo FST_TST Forced Swim Test / Tail Suspension Test (Antidepressant-like effects) In_Vivo->FST_TST EPM Elevated Plus Maze (Anxiolytic-like effects) In_Vivo->EPM Lead_Optimization Lead Optimization (ADME/Tox) FST_TST->Lead_Optimization EPM->Lead_Optimization

Drug Discovery Workflow

Conclusion and Future Directions

The this compound scaffold stands as a testament to the power of rational drug design in addressing complex neurological disorders. Its embodiment in Paroxetine has provided profound therapeutic benefit to millions of patients worldwide. The continued exploration of this and related piperidine scaffolds holds significant promise for the development of novel CNS agents with improved efficacy, selectivity, and safety profiles. Future research may focus on leveraging this core structure to develop compounds with dual-action mechanisms or to target other neurotransmitter transporters and receptors implicated in neurological diseases. The principles of medicinal chemistry that led to the success of this scaffold will undoubtedly continue to guide the next generation of neuropharmacological innovation.

References

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. ([Link])

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. ([Link])

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. ([Link])

  • [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI. ([Link])

  • Selective serotonin reuptake inhibitor. Wikipedia. ([Link])

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. ([Link])

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PMC. ([Link])

  • Antagonism by piperidine of levodopa effects in Parkinson disease. PubMed. ([Link])

  • Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. ([Link])

  • Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PMC. ([Link])

  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. Frontiers. ([Link])

  • Genetic Models of Depression and Antidepressant Response. Karger Publishers. ([Link])

  • A mouse model to address unresolved antidepressant issues. PNAS. ([Link])

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed. ([Link])

  • Occupancy of Serotonin Transporters by Paroxetine and Citalopram During Treatment of Depression: A [11C]DASB PET Imaging Study. American Journal of Psychiatry. ([Link])

  • Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike?. PubMed. ([Link])

  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. MDPI. ([Link])

  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC. ([Link])

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. ([Link])

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. ResearchGate. ([Link])

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 3-[(4-Fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-Fluorophenoxy)methyl]piperidine. This compound, containing a fluorinated aromatic moiety and a basic piperidine ring, is of interest to researchers in drug discovery and development. The method utilizes a C18 stationary phase with a buffered mobile phase to ensure optimal peak shape and reproducibility. This document provides a comprehensive guide for method development, a step-by-step analytical protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].

Introduction and Scientific Rationale

This compound is a heterocyclic compound incorporating a piperidine ring, a common scaffold in many pharmaceuticals, and a fluorophenoxy group. The piperidine nitrogen imparts basic properties, while the fluorophenyl group provides a chromophore suitable for ultraviolet (UV) detection. Accurate and precise quantification of this compound is essential for purity assessment, stability studies, and quality control in pharmaceutical development.

The primary challenge in the HPLC analysis of basic compounds like this compound is the potential for poor peak shape (tailing) due to strong interactions between the protonated amine and residual silanol groups on the silica-based stationary phase. To mitigate this, a buffered mobile phase is employed to maintain a consistent pH and suppress the ionization of the silanol groups, leading to improved peak symmetry and stable retention times. Reversed-phase chromatography is the method of choice due to the compound's moderate lipophilicity, conferred by the aromatic ring and the piperidine structure[3][4].

This guide explains the causality behind the selection of the chromatographic parameters and provides a self-validating protocol to ensure trustworthy and reproducible results.

Analyte Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₂H₁₆FNOBased on chemical structure.
Molecular Weight ~209.26 g/mol Calculated based on the molecular formula.
Lipophilicity (XLogP3) ~2.0 - 2.5Estimated based on similar structures containing both a phenyl and a piperidine ring[5]. This suggests good retention on a C18 column.
Acidity/Basicity BasicThe piperidine ring contains a secondary amine with an estimated pKa of ~9-10. This is a critical parameter for mobile phase pH selection.
UV Absorbance Expected λmax ~210-230 nm and ~260-270 nmThe fluorophenoxy group is a chromophore. Aromatic amines and related structures typically exhibit UV absorbance in these regions[3][6]. A full UV scan is recommended during method development.
Solubility Soluble in organic solvents (Methanol, Acetonitrile) and acidified aqueous solutions.Common for amine-containing organic molecules.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression, starting with the selection of the column and mobile phase, followed by optimization of the chromatographic conditions.

Column Selection

A C18 column is the most versatile and widely used stationary phase in reversed-phase HPLC and is an excellent starting point for this analysis[3][7]. A modern, high-purity silica C18 column with end-capping is recommended to minimize interactions with residual silanols, thereby improving peak shape for the basic analyte.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving good separation and peak symmetry.

  • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

  • Aqueous Phase & pH Control: Due to the basic nature of the piperidine moiety, the mobile phase pH must be controlled. A pH between 3 and 4 is recommended. At this pH, the piperidine nitrogen will be consistently protonated, and the silanol groups on the stationary phase will be largely non-ionized, leading to symmetric peaks and reproducible retention. A phosphate buffer is a suitable choice for this pH range.

  • Initial Gradient: A gradient elution is recommended for initial method development to determine the approximate elution time and to ensure that any potential impurities with different polarities are eluted.

Detection Wavelength

The fluorophenoxy group allows for UV detection. A Diode Array Detector (DAD) is ideal for initial method development to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a primary wavelength of 220 nm and a secondary wavelength of 265 nm should be monitored.

The logical flow for method development is illustrated in the diagram below.

MethodDevelopment cluster_start Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Start Define Analytical Goal: Quantify this compound Col_Select Column Selection: C18, 4.6x150 mm, 5 µm (High-purity, end-capped) Start->Col_Select Based on analyte lipophilicity MP_Select Mobile Phase Selection: A: 20mM Phosphate Buffer, pH 3.0 B: Acetonitrile Col_Select->MP_Select Control basic analyte behavior Det_Select Detector Setup: DAD (200-400 nm) Monitor 220 nm MP_Select->Det_Select Analyte has chromophore Scout_Grad Run Scouting Gradient (e.g., 5-95% B in 20 min) Det_Select->Scout_Grad Eval_Peak Evaluate Peak Shape & Retention Time (tR) Scout_Grad->Eval_Peak Opt_Grad Optimize Gradient/Isocratic Adjust %B for tR ~5-10 min Eval_Peak->Opt_Grad Adjust for optimal retention Opt_pH Fine-tune pH (if needed) Test pH 3.5 for peak shape Opt_Grad->Opt_pH If peak tailing persists Final_Method Final Method Parameters (Isocratic or shallow gradient) Opt_Grad->Final_Method Opt_pH->Final_Method Validation Proceed to Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)

    • Phosphoric acid (H₃PO₄) (ACS grade or higher)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1.0 L of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.45 µm nylon filter if necessary.

  • Sample Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 220 nm
Run Time 15 minutes
Elution Mode Isocratic: 65% A / 35% B (Adjust as needed based on scouting gradient)

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose[1][2][8]. The following parameters should be assessed.

ValidationWorkflow cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Distinguish analyte from interferences Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Range Range Concentration interval for accuracy, precision, and linearity Validation->Range Accuracy Accuracy Closeness to true value (recovery %) Validation->Accuracy Precision Precision Repeatability (intra-day) Intermediate Precision (inter-day) Validation->Precision QuantLimit Limit of Quantitation (LOQ) Lowest quantifiable concentration Validation->QuantLimit DetectLimit Limit of Detection (LOD) Lowest detectable concentration Validation->DetectLimit Robustness Robustness Insensitivity to small method variations Validation->Robustness

Caption: Key Parameters for Method Validation.

Validation Procedures and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess peak purity using DAD.The analyte peak should be free of interference at its retention time. Peak purity index > 0.99.
Linearity Prepare at least five concentrations of the standard, typically from 50% to 150% of the working concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Derived from the linearity study.The range should cover 80% to 120% of the test concentration for an assay[2].
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio (S/N) of approximately 10.The precision (RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2, column temp ± 5°C, mobile phase composition ± 2%).The system suitability parameters (e.g., peak area, retention time, tailing factor) should remain within acceptable limits.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Secondary silanol interactions. 2. Column degradation.1. Ensure mobile phase pH is correctly adjusted (3.0). 2. Replace the column.
Variable Retention Times 1. Pump malfunction or leak. 2. Inconsistent mobile phase preparation. 3. Column temperature fluctuation.1. Check pump pressure and perform maintenance. 2. Prepare fresh mobile phase. 3. Ensure the column oven is stable.
Low Sensitivity 1. Incorrect detection wavelength. 2. Sample degradation.1. Verify λmax using DAD. 2. Prepare fresh samples and use the recommended diluent.
Split Peaks 1. Clogged frit or column void. 2. Sample solvent incompatible with mobile phase.1. Reverse-flush the column (if permitted by the manufacturer) or replace it. 2. Ensure the sample is dissolved in the recommended diluent.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Cai, X., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Chromatographia, 85(1), 1-8. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Cai, X., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(8), 713-719. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 32(12), 1743-1757. Retrieved from [Link]

  • Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta, 81(4-5), 1465-1472. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

NMR characterization of 3-[(4-Fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Characterization of 3-[(4-Fluorophenoxy)methyl]piperidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring unambiguous characterization of this and structurally related molecules. By integrating one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR techniques, this note explains not only the procedural steps but also the underlying scientific rationale for experimental choices. The aim is to provide a self-validating system for analysis, ensuring high-fidelity data and confident structural assignment, which is critical in pharmaceutical research and development.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity that is crucial for molecular recognition and binding affinity.[3] The title compound, this compound, combines this important core with a fluorinated aromatic moiety. The inclusion of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1]

Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), rigorous and unequivocal structural verification is paramount. NMR spectroscopy is the gold standard for the non-destructive analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] This guide presents a multi-faceted NMR approach to fully characterize the compound, ensuring its identity and purity.

For clarity throughout this document, the following atomic numbering scheme for this compound will be used:

Numbered structure of this compound

Foundational Protocols: Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. Proper sample preparation is the first and most critical step in any NMR analysis.[5]

Rationale for Methodological Choices
  • Deuterated Solvents: NMR experiments require deuterated solvents (e.g., Chloroform-d, CDCl₃) to avoid large, overwhelming signals from the solvent's protons. The spectrometer uses the deuterium (²H) signal as a lock to stabilize the magnetic field during acquisition.[5] CDCl₃ is chosen here for its excellent ability to dissolve a wide range of organic molecules and its relatively inert nature.

  • Concentration: A concentration of 10-15 mg in 0.6 mL of solvent provides a good balance between achieving a strong signal-to-noise ratio in a reasonable time and avoiding solubility issues or signal broadening due to aggregation.

  • Purity: The sample must be free of particulate matter, as solid impurities can severely degrade the magnetic field homogeneity, leading to broad peaks and poor spectral resolution. Filtration is a simple yet effective remedy.[6]

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 10-15 mg of high-purity this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D) to the vial.

  • Mixing: Gently swirl the vial until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug at the tip, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. This step filters out any suspended impurities.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. The sample is now ready for analysis.

Experimental Workflow and Logic

A hierarchical approach to NMR analysis ensures that data is collected logically and efficiently. One-dimensional spectra provide the initial overview, while two-dimensional experiments are used to resolve ambiguities and confirm the structure.

G cluster_prep Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Analysis & Elucidation Sample 1. Prepare Sample (10-15 mg in 0.6 mL CDCl3) H1_NMR 2. Acquire ¹H NMR (Proton Environments & Splitting) Sample->H1_NMR C13_NMR 3. Acquire ¹³C{¹H} NMR (Unique Carbon Environments) H1_NMR->C13_NMR COSY 4. Acquire ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC 5. Acquire ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC Analysis 6. Correlate Data (Assign all signals) HSQC->Analysis Structure 7. Final Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR characterization.

One-Dimensional (1D) NMR Analysis

1D NMR spectra are the foundation of structural analysis, providing primary information on the different chemical environments within the molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expected Spectral Features:

  • Aromatic Region (δ 6.8-7.2 ppm): Two signals are expected for the 4-fluorophenoxy group. These protons will appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

  • Piperidine Ring & Methylene Bridge (δ 1.5-4.0 ppm): This region will be complex. The protons on the piperidine ring (H2, H3, H4, H5, H6) and the exocyclic methylene group (H7) will have distinct chemical shifts. Due to the chiral center at C3, the geminal protons at C2, C4, C5, C6, and C7 are diastereotopic and will likely appear as separate signals with complex splitting patterns. The protons closer to the electronegative nitrogen (H2, H6) and oxygen (H7) will be shifted further downfield.

  • Amine Proton (δ ~1.5-2.5 ppm, variable): The N-H proton often appears as a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.[7]

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Atom No. δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) Integration
H9, H11 ~7.00 t JHH ≈ 8.8, JHF ≈ 8.8 2H
H10, H12 ~6.85 dd JHH ≈ 8.8, JHF ≈ 4.5 2H
H7a ~3.95 dd J = 10.5, 4.0 1H
H7b ~3.88 dd J = 10.5, 6.5 1H
H2a (ax) ~3.10 d J = 11.5 1H
H6a (ax) ~3.05 d J = 12.0 1H
H2b (eq) ~2.65 td J = 11.5, 2.5 1H
H6b (eq) ~2.60 td J = 12.0, 3.0 1H
H3 ~2.10 m - 1H
NH ~1.95 br s - 1H
H5a (ax) ~1.80 m - 1H
H4a (ax) ~1.70 m - 1H
H5b (eq) ~1.60 m - 1H

| H4b (eq) | ~1.30 | m | - | 1H |

Note: The assignments 'a' and 'b' denote diastereotopic protons, and 'ax' (axial) and 'eq' (equatorial) are tentative assignments based on typical piperidine conformations.

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

Expected Spectral Features:

  • Aromatic Region (δ 115-160 ppm): Four signals are expected for the aromatic carbons. The carbon directly attached to fluorine (C13) will show a large one-bond coupling constant (¹JCF), and the other aromatic carbons will show smaller two- and three-bond couplings (²JCF, ³JCF), which can be observed in a coupled spectrum. The carbon attached to the ether oxygen (C8) will be significantly downfield.

  • Aliphatic Region (δ 25-75 ppm): Six signals are expected for the piperidine ring and methylene bridge carbons. The carbons adjacent to heteroatoms (C2, C6, C7) will be the most downfield in this region.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Atom No. δ (ppm) Notes
C13 ~157.5 Doublet in coupled spectrum (¹JCF ≈ 240 Hz)
C8 ~155.0
C10, C12 ~119.5 Doublet in coupled spectrum (²JCF ≈ 23 Hz)
C9, C11 ~116.0 Doublet in coupled spectrum (³JCF ≈ 8 Hz)
C7 ~72.5
C2 ~51.0
C6 ~46.5
C3 ~38.0
C5 ~29.0

| C4 | ~25.5 | |

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is a valuable supplementary experiment. For this molecule, a simple proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal, confirming the presence of only one fluorine environment.[8]

Two-Dimensional (2D) NMR Analysis: Unambiguous Assignment

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.[9][10]

¹H-¹H COSY: Mapping Proton Connectivity

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling).[11][12] Cross-peaks in a COSY spectrum connect signals from protons that are part of the same spin system.

Protocol for Analysis:

  • Start with a well-resolved proton signal, for example, one of the methylene bridge protons (H7).

  • Identify its cross-peak(s). H7 protons should show a correlation to the H3 proton.

  • From the H3 proton, trace its correlations to H2 and H4.

  • Continue this process to "walk" around the entire piperidine ring, confirming the complete H2-H3-H4-H5-H6 spin system.

  • In the aromatic region, correlations between H9/H11 and H10/H12 will confirm their ortho relationship.

Caption: Key ¹H-¹H COSY correlations.

¹H-¹³C HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[13] This is the most definitive experiment for assigning carbon signals.

Protocol for Analysis:

  • Each cross-peak in the HSQC spectrum has coordinates corresponding to a proton chemical shift (F2 axis) and a carbon chemical shift (F1 axis).

  • For every proton signal assigned from the ¹H and COSY spectra, find its corresponding cross-peak in the HSQC.

  • The ¹³C chemical shift of that cross-peak directly identifies the carbon atom to which that proton is bonded. For example, the proton at ~3.95 ppm (H7a) will show a cross-peak to the carbon at ~72.5 ppm, definitively assigning this carbon as C7.

G cluster_h cluster_c H_axis ¹H (ppm) H7 H7 ~3.9 C7 C7 ~72.5 H7->C7 H2_6 H2/H6 ~2.6-3.1 C2_6 C2/C6 ~46-51 H2_6->C2_6 H3_4_5 H3/H4/H5 ~1.3-2.1 C3_4_5 C3/C4/C5 ~25-38 H3_4_5->C3_4_5 H_aro H-Aromatic ~6.8-7.0 C_aro C-Aromatic ~116-120 H_aro->C_aro C_axis ¹³C (ppm)

Caption: Expected ¹H-¹³C HSQC correlations.

Conclusion: A Validated Structure

By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, a complete and unambiguous structural characterization of this compound can be achieved. The ¹H spectrum provides the initial proton map, the ¹³C spectrum gives the carbon count, the COSY spectrum connects the proton framework, and the HSQC spectrum definitively links the proton and carbon skeletons. This integrated approach forms a self-validating methodology, providing the high-confidence data required for regulatory submissions, publications, and advancing drug discovery programs.

References

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • National Institutes of Health (NIH). Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. [Link]

  • SpringerLink. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • AZoLifeSciences. HSQC (Heteronuclear Single-quantum Correlation) NMR – Advances in Polymer Science. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Illinois. Advanced NMR techniques organic. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Wikipedia. Piperidine. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. [Link]

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Application Notes and Protocols for the Synthesis, Characterization, and Biological Evaluation of 3-[(4-Fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Experimental Investigation of 3-[(4-Fluorophenoxy)methyl]piperidine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the novel compound this compound. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The introduction of a fluorophenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its basicity (pKa) and interaction with biological targets.[3] This guide details a plausible synthetic route, purification protocols, comprehensive analytical characterization, and in-vitro assays to explore its potential biological activities, particularly as a modulator of monoamine transporters and receptors.

Introduction: The Scientific Rationale

The piperidine scaffold is a cornerstone in modern drug discovery, with its derivatives showing a wide array of pharmacological activities.[1][2] The structural and electronic properties of substituents on the piperidine ring are critical in determining the biological activity. The incorporation of a fluorine atom into a drug candidate can modulate its metabolic stability, binding affinity, and bioavailability.[3] Specifically, the 4-fluorophenoxy moiety in the target compound is of interest due to its presence in molecules with known central nervous system (CNS) activity.

Derivatives of phenoxymethyl piperidine have been investigated for their affinity towards various CNS targets, including dopamine and serotonin receptors. For instance, analogs have been synthesized and characterized as dopamine D4 receptor antagonists.[4][5] Furthermore, related structures have been explored as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[6][7][8] Given this background, this compound is a compelling candidate for investigation as a potential modulator of these key neurotransmitter systems. This guide provides the necessary experimental framework to synthesize, purify, and characterize this compound, and to subsequently evaluate its in vitro pharmacological profile.

Synthesis and Purification

A plausible and efficient synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-fluorophenol is reacted with a protected 3-(chloromethyl)piperidine. The piperidine nitrogen is protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for this purpose.

Synthetic Workflow Diagram

Synthesis Workflow Figure 1: Synthetic Workflow for this compound cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection cluster_2 Purification A 4-Fluorophenol + NaH C 1-Boc-3-[(4-fluorophenoxy)methyl]piperidine A->C DMF, 0°C to rt B 1-Boc-3-(chloromethyl)piperidine B->C D 1-Boc-3-[(4-fluorophenoxy)methyl]piperidine E This compound D->E TFA, DCM, 0°C to rt F Crude Product G Purified Product F->G Column Chromatography Experimental_Workflow Figure 2: Biological Evaluation Workflow A Synthesized Compound (>95% Purity) B Primary Screening: D4 Receptor Binding Assay A->B C Primary Screening: SERT Binding Assay A->C D Secondary Screening: MAO-A/B Inhibition Assay B->D C->D E Data Analysis: Ki / IC50 Determination D->E F Hit Identification & Further Characterization E->F

Sources

Application Notes & Protocols for 3-[(4-Fluorophenoxy)methyl]piperidine Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This document provides a comprehensive guide for the preclinical dosing and administration of 3-[(4-Fluorophenoxy)methyl]piperidine, a piperidine derivative with significant potential for CNS-related research. The structural architecture of this molecule, particularly its phenoxymethyl piperidine core, bears a strong resemblance to established Selective Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine.[1] Consequently, its primary hypothesized mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.

While its primary target is presumed to be SERT, the piperidine scaffold is known for its promiscuity and has been integrated into ligands for a variety of biological targets, including sigma (σ) receptors and dopamine receptors.[2][3] This guide is designed for researchers, scientists, and drug development professionals to establish robust, reproducible, and ethically sound protocols for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound in common rodent models. We will delve into the causality behind protocol design, emphasizing self-validating systems to ensure data integrity.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆FNO

  • Structural Class: Phenoxymethyl piperidine

  • Presumed Target: Serotonin Transporter (SERT)

  • Potential Therapeutic Areas: Depression, Anxiety Disorders, Obsessive-Compulsive Disorders.[4][5]

Hypothesized Mechanism of Action: Serotonin Reuptake Inhibition

The primary working hypothesis is that this compound functions by binding to and inhibiting the serotonin transporter (SERT). This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a key mechanism for terminating serotonergic signaling. Inhibition of SERT leads to prolonged serotonin availability in the synapse, enhancing neurotransmission.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Release Neurotransmitter Release Serotonin_Vesicle->Release Action Potential SERT Serotonin Transporter (SERT) Synaptic_5HT Synaptic Serotonin (5-HT) Release->Synaptic_5HT Increases 5-HT Concentration Synaptic_5HT->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_Receptor Binding & Activation Signaling Downstream Signaling (Therapeutic Effect) Postsynaptic_Receptor->Signaling Compound This compound Compound->SERT Inhibition

Caption: Hypothesized signaling pathway of this compound.

Preclinical Development: Foundational Principles

Before proceeding to in-life studies, a robust preclinical strategy is paramount. The choices made regarding vehicle, route of administration, and dose selection are not trivial; they directly influence experimental outcomes and data interpretation.

Vehicle Selection: The Inert Carrier

The choice of vehicle is dictated by the compound's physicochemical properties, primarily its solubility. The ideal vehicle is inert, non-toxic, and ensures the compound remains stable and bioavailable.

  • Aqueous Vehicles (First-line): For water-soluble salts (e.g., hydrochloride salt).

    • 0.9% Saline: Isotonic and universally well-tolerated.

    • Phosphate-Buffered Saline (PBS): Maintains physiological pH, ideal for intravenous (IV) or sensitive routes.

  • Suspension Vehicles: For poorly soluble compounds.

    • 0.5% - 1% Carboxymethylcellulose (CMC): A common, low-toxicity suspending agent.

    • 0.5% Methylcellulose: An alternative with similar properties.

  • Solubilizing Agents (Use with Caution): For compounds with very low aqueous solubility.

    • DMSO (Dimethyl sulfoxide): Potent solvent but can have intrinsic biological effects and enhance the toxicity of the compound. Use at the lowest possible concentration (typically <10% of total volume).

    • Tween 80 / PEG400: Surfactants and co-solvents that can improve solubility. Concentrations should be minimized (e.g., 5-10% Tween 80) as they can affect the blood-brain barrier and other biological systems.

Expert Insight: Always conduct a small-scale formulation test. Prepare the highest intended concentration of your dosing solution and observe it for 24-48 hours at room temperature and 4°C. Check for precipitation, cloudiness, or phase separation. This simple step prevents dosing inaccuracies and ensures compound stability throughout the study.

Route of Administration: Balancing Efficacy and Translatability

The chosen route should align with the study's objectives and the intended clinical application.

RouteAbbreviationSpeed of OnsetBioavailabilityCommon Use Case & Rationale
Oral Gavage POSlowVariableEfficacy Studies: Mimics the most common clinical route of administration. Data is highly translatable but requires consideration of first-pass metabolism.[6]
Intraperitoneal IPModerateHighPK/PD & Rapid Screening: Bypasses the GI tract and first-pass metabolism, leading to higher and more consistent exposure. Useful for initial efficacy and mechanism of action studies.
Subcutaneous SCSlow-ModerateHighSustained Exposure: Forms a drug depot, allowing for slower absorption and a longer duration of action. Reduces the need for frequent dosing in chronic studies.
Intravenous IVVery Fast100%Pharmacokinetic Studies: Essential for determining absolute bioavailability and intrinsic clearance parameters like volume of distribution.[7]

Safety & Handling Protocols

Piperidine and its derivatives warrant careful handling. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds dictate a cautious approach.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and splash-proof safety goggles.

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or fumes.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. The compound is expected to be harmful if swallowed and cause skin/eye irritation.[8]

  • Disposal: Dispose of all waste (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal hazardous waste regulations.

Core Experimental Protocols

The following protocols are designed as a starting point and should be adapted to specific experimental needs and institutional IACUC guidelines.

Protocol: Preparation of Dosing Solutions

Objective: To prepare a stable and homogenous dosing solution for in-vivo administration.

Example: Preparation of a 1 mg/mL Suspension for Oral Gavage (PO)

  • Calculate Required Mass: For a 10 mL final volume, weigh 10 mg of this compound powder using an analytical balance.

  • Prepare Vehicle: Measure 10 mL of sterile 0.5% (w/v) sodium carboxymethylcellulose (CMC) in saline.

  • Pre-wet the Powder (Causality): Add a small volume (e.g., 200 µL) of the vehicle to the weighed powder in a glass vial. Mix with a spatula to form a uniform paste. This step is critical to prevent clumping and ensure a homogenous final suspension.

  • Incremental Addition: Gradually add the remaining vehicle to the paste in small increments, vortexing thoroughly between each addition.

  • Homogenization: Once all the vehicle is added, sonicate the suspension for 5-10 minutes or use a magnetic stirrer for 15-20 minutes to ensure uniform particle size and distribution.

  • Storage & Pre-Dosing: Store the suspension at 4°C for up to one week (stability should be formally verified). Crucially, vortex the suspension vigorously for at least 30 seconds immediately before drawing each dose to ensure uniformity.

Protocol: Administration via Oral Gavage (PO) in Mice

Objective: To accurately deliver a specified dose of the compound directly to the stomach.

  • Animal Handling: Acclimatize the animal to handling for several days prior to the study. Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.

  • Dose Calculation: Calculate the required volume based on the most recent body weight.

    • Formula:Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

    • Example: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse using a 1 mg/mL solution: (10 * 0.025) / 1 = 0.25 mL.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (e.g., 20-22 gauge).

  • Administration: Gently insert the needle into the esophagus and advance it into the stomach. The animal should swallow the needle; if resistance is met, withdraw immediately. Dispense the solution slowly and smoothly.

  • Post-Dosing Monitoring: Observe the animal for at least 5-10 minutes post-dosing for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Protocol: Dose-Response & Efficacy Study Workflow

This workflow is designed to establish a dose-response relationship for a specific behavioral endpoint (e.g., in the Forced Swim Test or Novelty-Suppressed Feeding test).[10]

Caption: Workflow for a preclinical dose-response efficacy study.

Dosing Recommendations & Data Tables

As no direct in-vivo data for this compound exists, initial dose-finding studies are essential. The following recommendations are extrapolated from data on the structurally analogous SSRI, Paroxetine, and other centrally active piperidine derivatives.[5][6][11]

Table 1: Recommended Starting Dose Ranges for Rodent Models

SpeciesRouteProposed Dose Range (mg/kg)Rationale & Key Considerations
Mouse PO3 - 30Based on active oral doses of related CNS compounds.[6] Start with a 3-dose escalation (e.g., 3, 10, 30 mg/kg) to establish a dose-response relationship.
IP, SC1 - 10Lower doses are often sufficient due to higher bioavailability. Monitor for signs of acute toxicity or irritation at the injection site.
Rat PO1 - 20Paroxetine is dosed at 1-2 mg/kg in dogs.[11] A slightly wider range is proposed for initial rat studies to cover potential species differences in metabolism and potency.
IP, SC1 - 10Similar to mice, IP/SC routes provide more consistent exposure. A study with a related compound showed >42.6% oral bioavailability in rats, justifying exploration of both oral and parenteral routes.[6]
IV (PK)0.5 - 2For pharmacokinetic studies to determine absolute bioavailability. The low dose minimizes potential non-linear PK effects.

Table 2: Sample Acute Toxicity/Tolerability Study Design (Mouse)

GroupNCompoundDose (mg/kg)RouteObservation PeriodKey Endpoints
15 M, 5 FVehicle (0.5% CMC)0PO72 hoursClinical signs, body weight, mortality
25 M, 5 FTest Compound10PO72 hoursClinical signs, body weight, mortality
35 M, 5 FTest Compound30PO72 hoursClinical signs, body weight, mortality
45 M, 5 FTest Compound100PO72 hoursClinical signs, body weight, mortality

Expert Insight: The inclusion of both male and female animals is critical. Hormonal cycles in females can influence drug metabolism and behavioral outcomes, and understanding these potential differences early is essential for robust drug development.[10]

References

  • National Center for Biotechnology Information (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Wood, S. G., Fitzpatrick, K., Bright, J. E., Inns, R. H., & Marrs, T. C. (1991). Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. Human & experimental toxicology, 10(5), 365–374. Available at: [Link]

  • International Journal of Novel Research and Development (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

  • ChemRxiv (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Preprint. Available at: [Link]

  • Katsifis, A., Papazian, V., McAnoy, A., Mattner, F., & Loc'h, C. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear medicine and biology, 24(2), 179–186. Available at: [Link]

  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical biology & drug design, 78(4), 622–630. Available at: [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Coppola, G. M., & Hardtmann, G. E. (1983). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 26(6), 831–834. Available at: [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Gardell, L. R., Lameh, J., Del Tredici, A. L., Piu, F., Schiffer, H. H., Hacksell, U., Brann, M. R., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. Available at: [Link]

  • Westaway, S. M., Brown, S. L., Fell, S. C., Johnson, C. N., MacPherson, D. T., Mitchell, D. J., Myatt, J. W., Stanway, S. J., Seal, J. T., Stemp, G., Thompson, M., Lawless, K., McKay, F., Muir, A. I., Barford, J. M., Cluff, C., Mahmood, S. R., Matthews, K. L., Mohamed, S., Smith, B., … Sanger, G. J. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of medicinal chemistry, 52(4), 1041–1053. Available at: [Link]

  • PetPlace.com (2015). Paroxetine (Paxil®) for Dogs and Cats. Available at: [Link]

  • Jarløv, N., & Bjørum, N. (1983). Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo. The Ugeskrift for laeger, 145(20), 1541–1544. Available at: [Link]

  • VCA Animal Hospitals. Paroxetine. Available at: [Link]

  • Taylor & Francis Online. Femoxetine – Knowledge and References. Available at: [Link]

  • Sahu, P. K., Sharma, P., & Kumar, A. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Drug Delivery, 6(1), 82-87. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]

  • VIN (WSAVA 2003 Congress). When To Use Medication, What To Use And Why?. Available at: [Link]

  • Johnson, A. M. (1987). An overview of the animal pharmacology of paroxetine. Acta psychiatrica Scandinavica. Supplementum, 335, 14–20. Available at: [Link]

  • Navarro, H. A., Howard, J. L., Shelton, K. L., Dersch, C. M., Rothman, R. B., & Carroll, F. I. (2011). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. The AAPS journal, 13(3), 336–346. Available at: [Link]

  • U.S. Food and Drug Administration (1998). 20-936S-008 Paroxetine Hydrochloride Pharmacology Review. Available at: [Link]

  • Samuels, B. A., An, J., & Grissom, N. M. (2020). Fluoxetine effects on behavior and adult hippocampal neurogenesis in female C57BL/6J mice across the estrous cycle. Psychopharmacology, 237(1), 199–212. Available at: [Link]

  • Frontiers in Psychiatry (2023). Magnitude of placebo response in clinical trials of paroxetine for vasomotor symptoms: a meta-analysis. Available at: [Link]

  • Shen, J., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-fluorophenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. As a crucial precursor to Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI), robust and reproducible synthesis of this molecule is paramount.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experimental work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Problem 1: Low to No Yield of the Desired Product

Question: I have followed a standard Williamson ether synthesis protocol reacting a derivative of 3-(hydroxymethyl)piperidine with a 4-fluorophenyl electrophile, but I am observing very low or no formation of this compound. What are the likely causes and how can I rectify this?

Answer: A low or negligible yield in this synthesis often points to several critical factors that need to be systematically investigated. The Williamson ether synthesis, while conceptually straightforward, is sensitive to the choice of reagents and conditions, especially with a substrate containing a secondary amine.

Causality and Solutions:

  • Inadequate Deprotonation of the Alcohol: The hydroxyl group of 3-(hydroxymethyl)piperidine must be converted to the more nucleophilic alkoxide for the reaction to proceed efficiently.

    • Troubleshooting:

      • Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the primary alcohol. Sodium hydride (NaH) is a common and effective choice for generating alkoxides.[4]

      • Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (e.g., THF, DMF) and glassware are scrupulously dry.[5] Any moisture will quench the base and prevent alkoxide formation.

      • Temperature and Time: Allow sufficient time for the deprotonation to complete before adding your electrophile. This is typically done at 0 °C to room temperature.

  • Poor Leaving Group on the Electrophile: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group.

    • Troubleshooting:

      • Instead of using 4-fluorobenzyl chloride, consider converting the corresponding alcohol (4-fluorobenzyl alcohol) to a mesylate or tosylate. These are excellent leaving groups and will significantly accelerate the reaction.

  • Reaction Temperature is Too Low: While lower temperatures can help control side reactions, an insufficient temperature may lead to a stalled reaction.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Experimental Protocol: Activating the Hydroxyl Group

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-protected 3-(hydroxymethyl)piperidine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • The reaction is now ready for the addition of the electrophile.

Problem 2: Significant Formation of an N-Alkylated Byproduct

Question: My reaction is producing a significant amount of a byproduct with a higher molecular weight than my desired product. Mass spectrometry suggests it is the result of N-alkylation. How can I favor O-alkylation over N-alkylation?

Answer: This is a classic and critical challenge in the synthesis of this compound. The piperidine nitrogen is a potent nucleophile and can compete with the desired O-alkylation, leading to the formation of a quaternary ammonium salt or an N-alkylated piperidine.[6][7][8]

Causality and Solutions:

  • Unprotected Piperidine Nitrogen: The most direct cause of N-alkylation is the presence of a free secondary amine.

    • Troubleshooting:

      • Protecting Groups: The most effective strategy is to protect the piperidine nitrogen prior to the Williamson ether synthesis. A Boc (tert-butyloxycarbonyl) group is a common and effective choice as it is stable to the basic conditions of the ether synthesis and can be readily removed later under acidic conditions.

      • Order of Operations: The synthetic route should be designed to protect the amine first, followed by the ether formation, and finally deprotection.

  • Solvent Effects: The choice of solvent can influence the selectivity of alkylation.

    • Troubleshooting:

      • Polar aprotic solvents like DMF or DMSO can favor N-alkylation.[8] Consider using a less polar solvent like THF.

Workflow for Selective O-Alkylation:

G start Start with 3-(hydroxymethyl)piperidine protect Protect Piperidine Nitrogen (e.g., (Boc)2O, Et3N, DCM) start->protect Step 1 alkoxide Form Alkoxide (NaH, Anhydrous THF) protect->alkoxide Step 2 ether Williamson Ether Synthesis (Add 4-fluorobenzyl mesylate) alkoxide->ether Step 3 deprotect Deprotect Nitrogen (e.g., TFA or HCl in Dioxane) ether->deprotect Step 4 product Final Product: This compound deprotect->product

Caption: Workflow for selective O-alkylation.

Problem 3: Product Purification is Proving Difficult

Question: I am struggling to separate my desired product from the starting materials and byproducts using column chromatography. The spots are very close on the TLC plate. What purification strategies can I employ?

Answer: Purification can be challenging due to the similar polarities of the desired product, unreacted starting materials, and potential byproducts.

Causality and Solutions:

  • Similar Polarity of Components: The starting alcohol and the final ether product may have similar retention factors in some solvent systems.

    • Troubleshooting:

      • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Gradually increasing the polarity of the eluent should allow for separation. Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to improve peak shape and resolution, especially for basic compounds like piperidines.

      • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[9][10] Your desired product, being basic, will move into the aqueous layer as the hydrochloride salt. Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO(_3)) and then extract your product back into an organic solvent. This can effectively remove non-basic impurities.

      • Crystallization/Salt Formation: Consider converting the final product to its hydrochloride or other salt form. This can often induce crystallization, providing a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy for introducing the 4-fluorophenoxy group?

A1: The most common and reliable method is a variation of the Williamson ether synthesis. The recommended approach involves reacting N-Boc-3-(hydroxymethyl)piperidine with 4-fluorophenol under Mitsunobu conditions (DEAD or DIAD, PPh(_3)) or by first converting the alcohol to a good leaving group (like a mesylate or tosylate) and then reacting it with sodium 4-fluorophenoxide. The latter approach often provides higher yields and is more scalable.

Q2: Can I use a phase-transfer catalyst for this synthesis?

A2: Yes, a phase-transfer catalyst (PTC) can be very effective, particularly for large-scale synthesis.[11][12][13] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the 4-fluorophenoxide anion from an aqueous or solid phase into the organic phase containing the piperidine electrophile.[14][15] This can improve reaction rates and allow for the use of less hazardous solvents.[12]

Q3: My reaction seems to stall before completion. What should I check?

A3: If your reaction stalls, consider the following:

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction.

  • Inert Atmosphere: The reaction, especially when using strong bases like NaH, should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.

  • Catalyst Deactivation: If using a catalyst, it may have been deactivated.

  • Temperature: As mentioned earlier, a slight increase in temperature might be necessary to drive the reaction to completion.

Q4: How can I confirm the structure of my product and differentiate it from the N-alkylated isomer?

A4: A combination of NMR spectroscopy techniques is essential for unambiguous structure determination.[7][8]

  • ¹H NMR: The proton signals for the methylene group adjacent to the ether oxygen will have a characteristic chemical shift (typically around 4.0-4.5 ppm). In the N-alkylated product, the protons on the carbon attached to the nitrogen will show a different chemical shift.

  • ¹³C NMR: The carbon of the CH(_2) group attached to the ether oxygen will appear around 65-75 ppm. In contrast, the carbon attached to the nitrogen in the N-alkylated product will be in a different region.

  • 2D NMR (HSQC, HMBC): These experiments will definitively show the connectivity between protons and carbons. An HMBC experiment will show a correlation between the methylene protons and the aromatic carbon of the 4-fluorophenoxy group, confirming the C-O bond.[8]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled in a fume hood under an inert atmosphere, and away from any sources of moisture.

  • Solvents: Anhydrous solvents like THF and DMF can form peroxides and have specific handling requirements. Always use freshly distilled or commercially available anhydrous solvents.

  • Reagents: Many of the reagents used, such as mesyl chloride and strong acids for deprotection, are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Summary

ParameterRecommended ConditionRationale
Nitrogen Protection Boc (tert-butyloxycarbonyl)Stable to basic conditions, easily removed with acid. Prevents N-alkylation.
Base for Alkoxide Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the alcohol.
Solvent Anhydrous THF or DMFGood solubility for reactants; must be dry.
Electrophile 4-Fluorobenzyl Mesylate/TosylateExcellent leaving group enhances reaction rate.
Temperature 0 °C to 60 °CAllows for controlled reaction; heating may be required for completion.
Purification Acid-Base Extraction followed by Column ChromatographyRemoves non-basic impurities and allows for fine separation.

Visualizing the Competing Pathways

G cluster_reactants Reactants cluster_products Potential Products Piperidine_Alcohol 3-(Hydroxymethyl)piperidine (as Alkoxide) O_Alkylation Desired Product This compound Piperidine_Alcohol->O_Alkylation O-Alkylation (Desired) N_Alkylation Byproduct N-alkylated Piperidine Piperidine_Alcohol->N_Alkylation N-Alkylation (Side Reaction) Electrophile 4-Fluorobenzyl-LG (LG = Leaving Group)

Caption: Competing O- vs. N-alkylation pathways.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (n.d.). WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.
  • Google Patents. (n.d.). WO2001025202A1 - Process for the preparation of paroxetine intermediate.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(7), 518–525.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][17]naphthyrin-5(6H)-one. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry, with this saturated heterocycle appearing in a vast number of pharmaceuticals and natural products.[1][2] While numerous synthetic routes exist, achieving high purity and yield can be challenging due to the formation of undesired byproducts. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating common impurities encountered during the synthesis of piperidine derivatives.

Frequently Asked Questions: Byproducts in Key Synthetic Routes

This section addresses common byproducts associated with the most prevalent methods for piperidine ring formation. Understanding the mechanistic origin of these impurities is the first step toward eliminating them.

Q1: I'm hydrogenating a substituted pyridine and my LC-MS shows multiple unexpected peaks. What are they?

This is a very common issue. The catalytic hydrogenation of pyridines, while direct, is a multi-step process on the catalyst surface, leaving room for several side reactions.

  • Common Byproducts:

    • Partially Hydrogenated Intermediates : The most frequent byproducts are tetrahydropyridines and dihydropyridines.[3] These arise from incomplete hydrogenation.

    • Ring-Opened Products : Under certain conditions, particularly with specific catalysts like rhodium complexes, the piperidine ring can undergo cleavage to form linear amines or alkenes.[3][4]

    • Hydrodehalogenation/Defluorination : If your pyridine substrate contains halogen substituents (especially F, Cl, Br), these can be reductively cleaved, leading to a byproduct lacking the halogen.[1][4] This is particularly noted with rhodium and palladium catalysts.

    • Over-reduction of Other Groups : Harsh hydrogenation conditions (high pressure/temperature) can reduce other sensitive functional groups on your molecule that you intended to preserve.[3]

  • Mechanistic Cause & Mitigation: The stability of the aromatic pyridine ring requires potent catalytic systems.[5] Incomplete reduction is often a matter of insufficient reaction time, low hydrogen pressure, or catalyst deactivation. The pyridine nitrogen itself can act as a Lewis basic catalyst poison, hindering the reaction.[5]

    • Troubleshooting Steps:

      • Increase Catalyst Loading or H₂ Pressure : Carefully increase the catalyst (e.g., Pd/C, PtO₂) loading and/or hydrogen pressure to drive the reaction to completion.

      • Add an Acid : Protonating the pyridine nitrogen with an acid (e.g., HCl, AcOH) reduces its poisoning effect and facilitates hydrogenation.[5]

      • Optimize Catalyst Choice : Rhodium catalysts are often more effective than palladium for certain substrates but can sometimes promote hydrodefluorination.[1][4] A catalyst screening is often necessary.

      • Change Solvent : The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or acetic acid are common.

Q2: My reductive amination reaction to form a piperidine is messy. What are the likely side products?

Reductive amination is a powerful tool for forming C-N bonds, often used in cyclization strategies.[1][6] The reaction proceeds via an iminium ion intermediate, which is then reduced.

  • Common Byproducts:

    • Unreacted Aldehyde/Ketone or Amine : Simple starting material carryover.

    • Stable Imine/Enamine : Incomplete reduction of the intermediate is a primary culprit. This is often due to a reducing agent that is too mild or has been quenched.

    • Over-Alkylated Products : If you start with a primary amine to form a secondary piperidine, it's possible for the product piperidine to react again with the aldehyde, leading to a tertiary amine byproduct.[6]

    • Aldol or Self-Condensation Products : The aldehyde starting material can react with itself under basic or acidic conditions.

  • Mechanistic Cause & Mitigation: The key is to control the relative rates of imine formation and reduction. Ideally, the imine is formed and then immediately reduced in situ.

    • Troubleshooting Steps:

      • Select the Right Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde/ketone but is highly effective at reducing the protonated iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine over the carbonyl.[6]

      • Control pH : Imine formation is typically fastest under weakly acidic conditions (pH 4-6). This pH also favors the protonated iminium form, which is more readily reduced.

      • One-Pot Procedure : Adding the amine, carbonyl, and reducing agent together in a one-pot fashion often gives the cleanest results, as the iminium intermediate is reduced as soon as it forms, minimizing side reactions.

Q3: During an intramolecular cyclization, I'm isolating a linear byproduct instead of the piperidine ring. Why?

Intramolecular reactions rely on the cyclization step being kinetically and thermodynamically favored over intermolecular reactions or other intramolecular pathways.

  • Common Byproducts:

    • Linear Alkene : In some radical-based cyclizations, a competitive process involving a 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the desired ring.[1][4]

    • Polymerized Material : If the rate of intermolecular reaction is competitive with the intramolecular cyclization, oligomers or polymers can form.[7] This is especially true at high concentrations.

    • Hydromonomeric Product : In electroreductive cyclizations, a simple reduction of the initial imine without subsequent cyclization can lead to a "hydromonomeric" byproduct.[8]

  • Mechanistic Cause & Mitigation: The success of an intramolecular cyclization is governed by Thorpe-Ingold principles and reaction kinetics.

    • Troubleshooting Steps:

      • High Dilution : Running the reaction at a lower concentration will favor the intramolecular pathway over the intermolecular polymerization.

      • Optimize Catalyst/Reagents : The choice of catalyst can be critical. For instance, in electroreductive cyclizations, adding a base like DBU has been shown to suppress the formation of the hydromonomeric byproduct.[8]

      • Protecting Groups : Ensure that protecting groups are stable to the reaction conditions and are not interfering with the desired cyclization. It is highly recommended to use an N-protected derivative in many cases to prevent side reactions at the basic nitrogen.[3]

A Systematic Approach to Byproduct Identification

When faced with an unexpected outcome, a logical workflow is essential for efficient troubleshooting. This process combines analytical techniques to identify the unknown impurity and deduce its origin.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Deduction & Mitigation A Reaction Work-up & Crude Product Isolation B TLC & LC-MS Analysis A->B C Assess Purity: - Complex Mixture? - One Major Byproduct? - Starting Material? B->C D Mass Spectrometry (HRMS) Determine Molecular Formula C->D Byproduct Detected E 1H & 13C NMR Spectroscopy Identify Key Functional Groups & Connectivity D->E Formula Obtained H Propose Byproduct Structure E->H F Advanced 2D NMR (COSY, HSQC) For Complex Structures F->H G FTIR Spectroscopy Confirm Functional Groups (e.g., C=O, N-H) G->H I Deduce Mechanistic Origin (e.g., Incomplete Reduction, Rearrangement) H->I J Modify Reaction Protocol (e.g., Change Reagent, Temp, Catalyst) I->J K Re-run Experiment & Analyze J->K

Caption: A systematic workflow for identifying and mitigating byproducts.

Data Summary: Common Byproducts and Analytical Signatures

The table below summarizes common synthetic routes, their associated byproducts, and key analytical data points to aid in their identification.

Synthetic RouteCommon Byproduct(s)Probable CauseKey Analytical Signature (MS / NMR)
Catalytic Hydrogenation of Pyridine TetrahydropyridineIncomplete reaction, catalyst poisoningMS: M+2 (vs product); NMR: Retains some aromatic/olefinic protons
Ring-Opened AmineCatalyst choice, harsh conditionsMS: M+2 (vs product); NMR: Absence of cyclic structure, presence of terminal alkyl groups
HydrodehalogenationActive catalyst (Pd, Rh), H₂ sourceMS: M-Cl+H or M-F+H (vs product); NMR: Absence of halogen-coupled signals
Reductive Amination Imine/Enamine IntermediateIncomplete reduction, weak reducing agentMS: M-2H (vs product); NMR: Presence of C=N or C=C-N signals
Over-Alkylated AmineReactive product amine, excess aldehydeMS: M + alkyl group (vs product); NMR: Signals corresponding to additional alkyl group on N
Intramolecular Cyclization Linear AlkeneCompeting 1,5-H transferMS: Isomer of product; NMR: Olefinic proton signals (δ 5-6 ppm)
Dimer or PolymerHigh concentration, slow cyclizationMS: 2x or 3x Molecular Weight of product

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by LC-MS
  • Sample Preparation : Dissolve a small amount (~0.1-1 mg) of the crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filtration : Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the instrument.

  • Instrumentation : Use a reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient, typically containing 0.1% formic acid to aid ionization.

  • Detection : Employ both a UV detector (e.g., DAD) and a mass spectrometer (e.g., ESI-QTOF) as detectors.

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Examine the mass spectrum for each peak to obtain the molecular ion ([M+H]⁺).

    • Compare the observed masses to the expected mass of the product and the masses of potential byproducts listed in the table above.

Protocol 2: Interpreting NMR Spectra for Byproduct Identification
  • Acquire Spectra : Obtain high-resolution ¹H and ¹³C NMR spectra of the purified byproduct or the crude mixture.

  • ¹H NMR Analysis :

    • Aromatic Region (δ 7-9 ppm) : The presence of signals here when none are expected indicates incomplete hydrogenation of a pyridine ring.

    • Olefinic Region (δ 5-6.5 ppm) : Signals in this region may indicate ring-opening, elimination, or incomplete reduction of an enamine.

    • Aliphatic Region (δ 1-4 ppm) : Compare the integration and splitting patterns to the expected product. Look for extra N-alkyl or C-alkyl signals that could indicate over-alkylation or rearrangement.

  • ¹³C NMR Analysis :

    • Aromatic/Olefinic Carbons (δ 100-150 ppm) : Confirms the presence of double bonds or aromatic rings.

    • Iminium Carbon (δ > 160 ppm) : A downfield signal can indicate the presence of a C=N bond from an unreduced imine.

  • Mechanistic Correlation : Correlate the identified structural features with potential side reactions from your specific synthesis. For example, the loss of aromatic signals and the appearance of new sp³ carbon signals is indicative of successful hydrogenation. The appearance of unexpected olefinic signals points towards elimination or ring-opening.[9][10]

G cluster_0 Pyridine Hydrogenation Pathways A Substituted Pyridine B Desired Piperidine (Complete Reduction) A->B + 3H₂ (Desired Path) C Byproduct: Tetrahydropyridine (Incomplete Reduction) A->C + 2H₂ (Slow/Incomplete) D Byproduct: Ring-Opened Amine (C-N Cleavage) A->D Harsh Conditions or Catalyst Choice C->B + H₂

Caption: Reaction pathways in pyridine hydrogenation leading to common byproducts.

By combining a deep understanding of reaction mechanisms with systematic analytical troubleshooting, researchers can effectively identify, control, and eliminate byproducts, paving the way for more efficient and robust syntheses of valuable piperidine derivatives.

References

  • O. V. Turova, A. V. Aksenov, N. A. Aksenov, H. G. Aksenova, M. Rubin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", Molecules, 2021. [Link]

  • O. V. Turova, A. V. Aksenov, N. A. Aksenov, H. G. Aksenova, M. Rubin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", PMC, 2021. [Link]

  • N. Kise, T. Namekata, N. Ueda, "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor", Beilstein Journal of Organic Chemistry, 2022. [Link]

  • Y. Wang, Z. Wu, H. Geng, W. Zhang, "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines", Organic Letters, 2023. [Link]

  • Ataman Kimya, "PIPERIDINE", Ataman Kimya. [Link]

  • S. Zafar, et al., "Synthesis, characterization and antimicrobial activity of piperidine derivatives", Journal of the Chemical Society of Pakistan, 2019. [Link]

  • A. A. DeFusco, "Piperidine Synthesis", Defense Technical Information Center, 1989. [Link]

  • F. Zaragoza, "Preparation of Piperidines, Part 2: Substituted at Position 3", YouTube, 2024. [Link]

  • Organic Chemistry Portal, "Piperidine synthesis", Organic Chemistry Portal. [Link]

  • A. J. A. Cobb, et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse di-substituted piperidines", RSC Medicinal Chemistry, 2022. [Link]

  • M. Zajac, et al., "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling", ResearchGate, 2020. [Link]

  • J. Ashenhurst, "Reductive Amination, and How It Works", Master Organic Chemistry, 2017. [Link]

  • E. D. S. Santos, E. L. S. Lima, "The Pictet-Spengler Reaction Updates Its Habits", Molecules, 2020. [Link]

  • F. Béke, et al., "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines", RSC Advances, 2022. [Link]

  • M. C. M. de Souza, et al., "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors", Journal of Mass Spectrometry, 2018. [Link]

  • ResearchGate, "Piperidine ring-containing secondary metabolites from a variety of sources", ResearchGate, 2020. [Link]

  • S. H. Ahn, et al., "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds", Journal of the American Chemical Society, 2023. [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)", Organic Chemistry Portal. [Link]

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Technical Support Center: Strategies for Overcoming Poor Microsomal Stability of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the common challenge of poor microsomal stability in piperidine-containing compounds. The piperidine ring is a cornerstone of modern medicinal chemistry, but its susceptibility to metabolic degradation often presents a significant hurdle in drug discovery. This resource is designed to provide you with the foundational knowledge and actionable protocols to diagnose and solve these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is microsomal stability and why is it a critical parameter in drug discovery?

Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450s (CYPs), located in the microsomal fraction of liver cells.[1][2] This in vitro assay is a key component of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Poor microsomal stability often translates to rapid clearance in the body, leading to a short duration of action and low bioavailability, which can render an otherwise potent compound therapeutically ineffective.[3] Assessing microsomal stability early allows medicinal chemists to prioritize compounds with more favorable pharmacokinetic profiles and to design strategies to improve metabolic liabilities.

Q2: Why is the piperidine ring often a site of metabolic instability?

The piperidine ring, while a versatile scaffold, contains inherent "soft spots" for metabolism. The primary sites of metabolic attack are the carbon atoms adjacent (alpha) to the nitrogen atom and the nitrogen atom itself. Common metabolic pathways include:

  • N-dealkylation: Cleavage of substituents attached to the piperidine nitrogen.

  • Alpha-carbon hydroxylation: Oxidation of the C-H bond on a carbon atom adjacent to the nitrogen, which can lead to ring opening or the formation of a lactam.

  • Ring hydroxylation: Introduction of a hydroxyl group at other positions on the ring.

  • N-oxidation: Direct oxidation of the nitrogen atom.

These reactions are predominantly catalyzed by CYP enzymes, such as CYP3A4 and CYP2D6.[4]

Q3: What are the key outputs of a microsomal stability assay?

The primary data generated from a microsomal stability assay are the half-life (t½) and the intrinsic clearance (Clint) .

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[5]

  • Intrinsic Clearance (Clint): The rate at which a compound is metabolized by the liver enzymes, independent of other physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein). A lower Clint value is generally desirable.[3][5]

These parameters allow for the ranking of compounds and provide a basis for predicting in vivo hepatic clearance.[3]

Troubleshooting Guide: High Microsomal Clearance of a Piperidine Compound

You've just received data showing that your promising piperidine-containing lead compound has high clearance in human liver microsomes. This section will guide you through a systematic approach to identify the metabolic liability and implement rational design strategies to improve stability.

Step 1: Confirm the Liability - The Microsomal Stability Assay

The first step is to ensure the initial data is robust. If you are running the assay in-house, here is a detailed protocol.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like loperamide and a low-clearance compound like antipyrine)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[6] Keep on ice.

    • Prepare the test compound working solution (e.g., 1 µM) by diluting the stock solution in phosphate buffer.[6]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold quenching solution to stop the reaction.[5][6][7]

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.[6][8]

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of the curve represents the rate of metabolism (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .

  • High variability between replicates: Ensure proper mixing of all solutions. Check for consistency in pipetting, especially with viscous microsomal solutions.[8]

  • No metabolism of the positive control: Verify the activity of the microsomes and the NADPH regenerating system. Ensure the incubation temperature is correct.

  • Compound not detected by LC-MS/MS: Check for issues with compound solubility or adsorption to the plate. Ensure the analytical method is appropriately sensitive.

Step 2: Pinpoint the "Soft Spot" - Metabolite Identification

Once you have confirmed high clearance, the next critical step is to identify where on the molecule metabolism is occurring.

Caption: Workflow for metabolite identification.

Procedure:

  • Incubation: Perform a larger-scale microsomal stability assay to generate a sufficient quantity of metabolites.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer.

    • First, perform a full scan to detect all ions present.

    • Compare the chromatograms of the incubated sample with a control sample (without NADPH) to identify new peaks corresponding to metabolites.

    • Common metabolic transformations and their corresponding mass shifts are listed in the table below.

    • Perform tandem MS (MS/MS) on the parent compound to establish its fragmentation pattern.

    • Then, perform MS/MS on the potential metabolite ions to determine their structures by comparing their fragmentation patterns to that of the parent compound.

Metabolic ReactionMass Shift (Da)
Hydroxylation+16
N-Oxidation+16
Dehydrogenation-2
N-dealkylation (e.g., -CH3)-14
N-dealkylation (e.g., -C2H5)-28
Glucuronidation+176

By analyzing the mass shifts and fragmentation patterns, you can pinpoint the site of metabolism on your piperidine compound.

Step 3: Strategic Modifications to Enhance Stability

With the metabolic "soft spot" identified, you can now employ rational drug design strategies to block or slow down the metabolic process.

Introducing bulky groups near the site of metabolism can physically block the enzyme's access to that position.

  • Alpha-Carbon Substitution: If metabolism is occurring at the alpha-carbon, introducing a methyl or other small alkyl group can significantly improve stability.

  • Nitrogen-Adjacent Substitution: Placing substituents on atoms adjacent to the piperidine nitrogen can also shield it from metabolism.

Altering the electronic properties of the molecule can make the metabolic site less susceptible to oxidation.

  • Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluorine) near the metabolic hot spot can decrease the electron density, making it less favorable for CYP-mediated oxidation.

  • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage due to the kinetic isotope effect. This can lead to a notable increase in the molecule's half-life.[4][9]

Replacing the entire piperidine ring or a portion of it with a bioisostere that is less metabolically labile can be a highly effective strategy.

  • Ring Bioisosteres: Consider replacing the piperidine with more stable rings such as:

    • Morpholine: The oxygen atom can increase polarity and alter metabolic pathways.

    • Azaspiro[3.3]heptanes: These spirocyclic systems can offer improved metabolic stability and provide different exit vectors for substituents.[10]

    • Azetidines: These smaller, four-membered rings can enhance metabolic stability and improve aqueous solubility.[11]

CompoundModificationt½ (min) in HLMClint (µL/min/mg)
Parent Compound N-benzyl piperidine5138.6
Analog 1 Introduction of a methyl group alpha to the nitrogen2527.7
Analog 2 Replacement of piperidine with azaspiro[3.3]heptane5213.3

This is an illustrative example based on literature findings.[10]

G A High Clearance Piperidine Compound B Identify Metabolic Hotspot (MetID) A->B C Hypothesize Stability-Enhancing Modifications B->C D Synthesize Analogs C->D E Assess Microsomal Stability D->E F SAR Analysis E->F F->C Iterate G Compound with Improved Stability F->G Success H Further Optimization G->H

Caption: Iterative design cycle for improving stability.

Concluding Remarks

Overcoming poor microsomal stability is a common yet manageable challenge in the development of piperidine-containing drugs. By employing a systematic approach of confirming the liability, identifying the metabolic soft spot, and applying rational design principles such as steric hindrance, electronic modulation, and bioisosteric replacement, researchers can significantly improve the pharmacokinetic profile of their compounds. This iterative process of design, synthesis, and testing is fundamental to advancing promising lead candidates toward clinical development.

References

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 25, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 25, 2026, from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 25, 2026, from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 25, 2026, from [Link]

  • Sirasani, G., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening. [Link]

  • Andersson, H., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta. [Link]

  • Obach, R. S. (2001). High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery. ResearchGate. [Link]

  • Kalia, M., et al. (2022). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

  • Stresser, D. M. (2007). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. National Institutes of Health. [Link]

  • Liu, H., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. [Link]

  • Morphy, R. (2016). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. ResearchGate. [Link]

  • Zientek, M., et al. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [Link]

  • Li, G., et al. (2024). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Xu, X., et al. (2010). A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ajit, A., et al. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Foroughi, M. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. [Link]

  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 25, 2026, from [Link]

  • Wang, J. (2020). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved January 25, 2026, from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]

  • Sam, J., et al. (2020). Modern approaches for the phenotyping of cytochrome P450 enzymes in children. Taylor & Francis Online. [Link]

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Technical Support Center: Stability and Handling of 3-[(4-Fluorophenoxy)methyl]piperidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-[(4-Fluorophenoxy)methyl]piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation

This guide is structured in a question-and-answer format to directly address specific issues you might encounter.

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over a short period. What could be the cause?

A1: Inconsistent analytical results, particularly a diminishing peak area in chromatographic analysis, strongly suggest that this compound is degrading under your experimental or storage conditions. The molecule contains a piperidine ring, which is a tertiary amine, making it susceptible to several degradation pathways. It is crucial to systematically investigate the stability of the molecule under your specific conditions. Performing forced degradation studies is an essential first step to understanding the compound's stability profile.[1][2][3]

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the structure, which includes a piperidine ring and a fluorophenoxy group, the following degradation pathways are most likely:

  • Oxidation: The nitrogen atom in the piperidine ring is a prime target for oxidation.[1] This can lead to the formation of an N-oxide, which may be further degraded, potentially leading to ring-opening products.[1] Atmospheric oxygen, or trace oxidizing agents in your solvents, can initiate this process.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate radical-based degradation reactions.[1][4] Aromatic ethers, like the fluorophenoxy group, can be susceptible to photolytic cleavage.

  • pH-Dependent Hydrolysis: The stability of piperidine derivatives can be highly dependent on the pH of the solution.[5][6] While the ether linkage is generally stable, extreme pH conditions (both acidic and basic) can catalyze its hydrolysis, cleaving the molecule.

  • Thermal Degradation: Elevated temperatures can provide the energy to overcome activation barriers for various decomposition reactions.[1] While generally more stable to heat than some other functional groups, prolonged exposure to high temperatures should be avoided.[7]

Below is a diagram illustrating a potential oxidative degradation pathway.

Oxidative Degradation of this compound cluster_main Potential Oxidative Degradation Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂, atmospheric O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical oxidative degradation of this compound.

Q3: I suspect my compound is degrading due to oxidation. How can I prevent this?

A3: To mitigate oxidative degradation, consider the following preventative measures:

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can act as an oxidizing agent. Degassing your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution can significantly reduce this risk.

  • Work Under an Inert Atmosphere: When preparing and handling solutions, working in a glove box or using Schlenk line techniques under a nitrogen or argon atmosphere will minimize exposure to atmospheric oxygen.

  • Add Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be effective. However, you must first verify that the antioxidant does not interfere with your downstream applications or analytical methods.

  • Solvent Purity: Ensure you are using high-purity solvents, as impurities can sometimes act as catalysts for oxidation.

Q4: My lab has bright overhead lighting. Could this be affecting the stability of my compound?

A4: Yes, exposure to light, particularly in the UV spectrum, can cause photodegradation.[1][8][9] To prevent this:

  • Use Amber Glassware: Always store and handle solutions of this compound in amber-colored vials or flasks to protect them from light.

  • Wrap in Foil: If amber glassware is not available, wrap your containers in aluminum foil.

  • Minimize Exposure: During experiments, minimize the time your solutions are exposed to direct light.

Frequently Asked Questions (FAQs)

What is the optimal pH range for storing this compound in aqueous solutions?

What are the best solvents for dissolving and storing this compound?

Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for dissolving and handling piperidine-based compounds.[10] For aqueous applications, using a buffered solution is recommended. Always use high-purity, dry solvents when possible.

How should I store my stock solutions of this compound?

For long-term storage, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed, amber-colored vials. If possible, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

What analytical techniques are best for detecting and quantifying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.[11] A reversed-phase C18 column is often suitable.[3][7] To identify the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight and structural information.[12][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV detector, LC-MS system (optional)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample stored under normal conditions.

Stress ConditionProcedure
Acid Hydrolysis Mix stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Store the stock solution (or solid compound) at 80°C for 48 hours.
Photodegradation Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24-48 hours.
  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks (degradants).

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples.

  • Identification (Optional): If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

Forced Degradation Workflow cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize (if necessary) Stress->Neutralize Analyze Analyze by HPLC-UV/PDA Neutralize->Analyze Identify Identify Degradants by LC-MS (if needed) Analyze->Identify End Establish Stability Profile Identify->End

Caption: Workflow for a forced degradation study.

Protocol 2: pH Stability Study

Objective: To determine the optimal pH for the stability of this compound in aqueous solution.

Materials:

  • Stock solution of the compound in an organic solvent (e.g., acetonitrile).

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system.

Procedure:

  • Sample Preparation: For each pH value, prepare a sample by diluting a small volume of the stock solution into the corresponding buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze each aliquot by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of this line. A lower k value indicates greater stability.

References

  • Dal J. S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]

  • Gola, P. K., & Chawla, P. (2021). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Gontijo, V. S., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Kwiecień, A., & Pokładek, M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2022). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. Retrieved from [Link]

  • YouTube. (2015). Photodegradation. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Retrieved from [Link]

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Reducing side reactions in the synthesis of fluorophenoxymethyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorophenoxymethyl piperidines represent a critical structural motif in modern drug discovery, appearing in a wide array of pharmacologically active agents. Their synthesis, while conceptually straightforward, is frequently plagued by competing side reactions that can drastically reduce yields, complicate purification, and compromise the final product's purity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to help you navigate the common challenges encountered during these syntheses.

The primary synthetic route often involves a nucleophilic substitution reaction, such as the Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr). In these pathways, the nucleophilicity of both the desired oxygen species and the piperidine nitrogen creates a classic chemoselectivity problem. This resource is designed to empower researchers, scientists, and drug development professionals to diagnose and resolve these issues, leading to more efficient and successful synthetic outcomes.

Troubleshooting Guide: Common Side Reactions

This section addresses the most common problems encountered during the synthesis of fluorophenoxymethyl piperidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My main impurity is the N-alkylated piperidine, not the target O-alkylated ether. How can I improve O-alkylation selectivity?

This is the most prevalent side reaction, arising from the competition between the phenoxide (desired O-alkylation) and the piperidine nitrogen (undesired N-alkylation) for the electrophilic partner.

Probable Cause:

The secondary amine of the piperidine ring is a potent nucleophile, often comparable to or even more reactive than the phenoxide, depending on the reaction conditions. Direct reaction of a fluorophenol with a piperidinemethyl halide (or tosylate) in the presence of a base, or the reaction of a piperidine with a fluorophenoxymethyl halide, will almost inevitably lead to a mixture of N- and O-alkylated products.

Solutions:

  • Utilize a Nitrogen Protecting Group (Most Robust Method): The most effective strategy is to temporarily "mask" the nucleophilicity of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of ether synthesis and its straightforward removal under acidic conditions.[1][2][3]

    • Mechanism: By converting the secondary amine to a carbamate, its nucleophilicity is significantly diminished, allowing the phenoxide to react selectively with the electrophile.

    • Workflow:

      • Protect the piperidine nitrogen with a Boc group.

      • Perform the Williamson ether synthesis to form the desired C-O bond.

      • Deprotect the Boc group to yield the final product.

  • Careful Selection of Base and Reaction Conditions: If a protecting group strategy is not feasible, optimizing the reaction conditions can favor O-alkylation.

    • Base Choice: Use a base that is strong enough to deprotonate the fluorophenol (pKa ~10) but not so strong that it significantly alters the equilibrium of the piperidine species. A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often preferred over very strong bases like sodium hydride (NaH).[4] NaH can deprotonate a wider range of species and may lead to more side reactions.[4]

    • Stoichiometry: When reacting a piperidine with a fluorophenoxymethyl halide, using a large excess of the piperidine can statistically favor mono-N-alkylation but does not solve the O- vs. N-selectivity issue and complicates purification. This is generally not a recommended approach for achieving selectivity.

Q2: I'm observing a significant amount of an elimination (E2) product instead of my desired ether. What's wrong?

This side reaction is common in Williamson ether syntheses when the alkyl halide is sterically hindered.[5][6][7]

Probable Cause:

The Williamson ether synthesis proceeds via an SN2 mechanism.[7] If the electrophilic carbon is on a secondary or tertiary alkyl halide, the phenoxide can act as a base, abstracting a proton from an adjacent carbon and leading to the formation of an alkene (E2 elimination).[5][6]

Solutions:

  • Re-evaluate Your Synthetic Strategy: Ensure your electrophile is a primary halide or tosylate. For synthesizing a fluorophenoxymethyl piperidine, the disconnection should be between the ether oxygen and the methyl group, meaning you react a fluorophenoxide with a piperidine carrying a -CH₂-X group (where X is a good leaving group like Br, I, or OTs). Avoid strategies that involve a nucleophile attacking a secondary carbon on the piperidine ring.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can help favor the SN2 pathway.[7]

  • Use a Less Hindered Base: While the phenoxide is the nucleophile, the choice of base to generate it can matter. Very bulky bases can promote elimination. However, in this specific synthesis, the primary driver for elimination is the structure of the electrophile.

Q3: My reaction is giving me di-substituted or quaternary ammonium salt byproducts. How do I prevent over-alkylation?

Over-alkylation occurs when the desired product is more nucleophilic than the starting material, leading to subsequent reactions.

Probable Cause:

If your target is an N-alkylated fluorophenoxymethyl piperidine, the resulting tertiary amine can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is a common issue in N-alkylation reactions.[8]

Solutions:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 equivalents of piperidine to 1.0 equivalent of the halide).[9]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance with a syringe pump, keeps its instantaneous concentration low.[9] This favors the reaction with the more abundant starting amine over the newly formed product.

  • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate to scavenge the acid byproduct without competing in the reaction.[8]

Process Flow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

G Start Reaction Complete Analyze Crude Product (TLC, LC-MS) Yield Is Yield Acceptable? Start->Yield Purity Is Purity High? (Single Major Spot) Yield->Purity Yes SM_Present High Starting Material Remaining Yield->SM_Present No Impurity_ID Identify Major Impurity (NMR, MS) Purity->Impurity_ID No End Successful Synthesis Purity->End Yes Troubleshoot_Yield Troubleshoot Low Yield: - Check Base Strength - Increase Temperature/Time - Verify Reagent Quality SM_Present->Troubleshoot_Yield Troubleshoot_N_Alk Problem: N-Alkylation Solution: 1. Use N-Boc Protection 2. Re-evaluate Base Choice Impurity_ID->Troubleshoot_N_Alk N-Alkylated Product Troubleshoot_Elim Problem: Elimination (Alkene) Solution: - Ensure Primary Halide/Tosylate - Lower Reaction Temperature Impurity_ID->Troubleshoot_Elim Elimination Product Troubleshoot_Overalk Problem: Quaternary Salt Solution: - Slow Addition of Electrophile - Adjust Stoichiometry Impurity_ID->Troubleshoot_Overalk Over-Alkylated Product

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is the best choice of base for this synthesis?

A: The optimal base depends on your specific reaction pathway (e.g., if you are using a protecting group). The goal is to selectively deprotonate the phenol without causing side reactions.

Base NamepKa (Conjugate Acid)Common SolventsPros & Cons for this Synthesis
Potassium Carbonate (K₂CO₃) ~10.3 (for HCO₃⁻)Acetonitrile, DMFPro: Mild, inexpensive, and generally provides good selectivity for O-alkylation. Often the best starting point. Con: May result in slow reaction times.
Sodium Hydroxide (NaOH) ~15.7 (for H₂O)Alcohols, WaterPro: Stronger than carbonate, can increase reaction rate. Con: Can promote side reactions. Presence of water reduces nucleophilicity.
Sodium Hydride (NaH) ~36 (for H₂)THF, DMFPro: Irreversibly and completely deprotonates the phenol, driving the reaction forward.[5] Con: Highly reactive, moisture-sensitive, and can increase elimination and other side reactions if not used carefully.[4]

Q: Which solvent should I use?

A: For SN2 reactions like the Williamson ether synthesis, a polar aprotic solvent is almost always the best choice. These solvents can dissolve the ionic intermediates but do not solvate the nucleophile excessively, keeping it highly reactive.[4]

  • Recommended: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Avoid: Protic solvents like ethanol or water, as they can solvate the phenoxide and reduce its nucleophilicity.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., 30-50% ethyl acetate in hexanes). Stain with potassium permanganate or use a UV lamp for visualization. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product mass peak.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperidinemethanol

This protocol describes the standard procedure for protecting the piperidine nitrogen, a crucial first step for ensuring selective O-alkylation.

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-piperidinemethanol in DCM in a round-bottom flask.

  • Add the base (TEA or NaHCO₃) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected piperidinemethanol.

Protocol 2: Optimized Williamson Ether Synthesis

This protocol uses an N-protected piperidine derivative to achieve high selectivity for the desired ether product.

Materials:

  • N-Boc-4-(hydroxymethyl)piperidine (or its corresponding tosylate/halide)

  • 4-Fluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • If starting from the alcohol: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Acetonitrile or DMF (anhydrous)

Procedure (Starting from N-Boc-4-(hydroxymethyl)piperidine): (Note: This is a two-step, one-pot process if you first convert the alcohol to a tosylate/mesylate in situ, or a direct SN2 if you have the piperidinemethyl halide)

Path A: Direct Alkylation with a Pre-made Electrophile (e.g., N-Boc-4-(bromomethyl)piperidine)

  • To a flask containing 4-fluorophenol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, stir the mixture at room temperature for 30 minutes.

  • Add N-Boc-4-(bromomethyl)piperidine (1.1 eq).

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Once complete, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: N-Boc Deprotection

This final step removes the protecting group to yield the target fluorophenoxymethyl piperidine.

Materials:

  • N-Boc protected product

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected ether in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in Dioxane at room temperature.

  • Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and free the amine.

  • Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate to obtain the final product.

References

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 25, 2026, from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved January 25, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2). Retrieved January 25, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.). Retrieved January 25, 2026, from [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved January 25, 2026, from [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). Retrieved January 25, 2026, from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved January 25, 2026, from [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Publishing. (2020, June 25). Retrieved January 25, 2026, from [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). Retrieved January 25, 2026, from [Link]

  • WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents. (n.d.).
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  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

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  • Optimization of organophotochemical SNAr reaction - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

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Validation & Comparative

The Impact of Fluorination on Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Fluorinated Piperidine Analogs for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1][2] A recent analysis revealed that the piperidine scaffold is the most prevalent saturated N-heterocycle in FDA-approved small-molecule drugs.[2] In the relentless pursuit of optimizing drug candidates, chemists frequently turn to fluorine, an element with unique properties that can profoundly influence a molecule's behavior.[3][4] The strategic incorporation of fluorine into the piperidine scaffold offers a powerful toolkit for fine-tuning pharmacokinetic and pharmacodynamic profiles.[2][5]

This guide provides a comparative analysis of fluorinated piperidine analogs, delving into how the position and number of fluorine substituents alter key molecular properties. We will explore the causal relationships between fluorination and changes in basicity, lipophilicity, and conformational preference, supported by experimental data and detailed protocols for researchers in the field.

The introduction of fluorine, the most electronegative element, initiates a cascade of electronic and steric effects that re-characterize the parent piperidine molecule. Understanding these shifts is critical for rational drug design.

Modulation of Basicity (pKa)

The basicity of the piperidine nitrogen is a crucial parameter influencing a drug's solubility, absorption, and potential for off-target effects like hERG channel binding.[6] The powerful electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa).[4][7]

This effect is highly dependent on the topological distance between the fluorine atom and the nitrogen center, with the impact attenuating as the distance increases.[7] For instance, a fluorine atom at the C-2 position will have a more pronounced pKa-lowering effect than one at the C-4 position. This predictable modulation allows chemists to dial in a desired pKa to optimize a compound's properties.[8]

Altering Lipophilicity (logP)

The effect of fluorination on lipophilicity (logP), a measure of a compound's partitioning between an oily and an aqueous phase, is more complex. While a single fluorine atom often slightly increases lipophilicity, the overall outcome is an interplay of surface area, polarity, and the aforementioned pKa modulation.[8]

Crucially, the decrease in basicity means that at a physiological pH of 7.4, a larger fraction of the fluorinated analog exists in its neutral, more lipophilic form compared to the non-fluorinated parent. This can lead to the counterintuitive result where fluorination increases the effective lipophilicity (logD₇.₄) even if the intrinsic lipophilicity of the neutral form (logP) is similar or slightly lower.[7]

Table 1: Comparative Physicochemical Properties of Fluorinated Piperidine Analogs

CompoundPosition of FluorineCalculated pKaCalculated logPPrimary Conformer (F)
PiperidineN/A~11.2~1.1N/A
2-FluoropiperidineC-2LowerHigher/SimilarAxial
3-FluoropiperidineC-3LowerHigher/SimilarAxial
4-FluoropiperidineC-4Moderately LowerHigherEquatorial
3,3-DifluoropiperidineC-3Significantly LowerVariableN/A
cis-3,5-DifluoropiperidineC-3, C-5Significantly LowerHigherDiaxial

Note: pKa and logP values are generalized trends. Actual experimental values can vary based on substitution and measurement conditions.

The Surprising Conformational Preference: The Axial Fluorine Anomaly

Perhaps the most structurally significant consequence of fluorinating a piperidine ring is the alteration of its conformational equilibrium. Saturated six-membered rings typically adopt a chair conformation, with bulky substituents favoring the less sterically hindered equatorial position. However, for 2- and 3-fluoropiperidines, the fluorine atom often shows a distinct preference for the more sterically crowded axial position.[9][10]

This counterintuitive preference is attributed to stabilizing electronic interactions. The primary driving forces are:

  • Hyperconjugation: An interaction between the nitrogen lone pair (n_N) or an axial C-H bond's electrons and the antibonding orbital of the axial C-F bond (σ*_CF).

  • Charge-Dipole Interactions: In the protonated (piperidinium) form, a favorable electrostatic interaction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on the axial fluorine.[11][12]

This conformational locking can be a powerful tool in drug design, as it rigidifies the scaffold and presents substituents in a well-defined spatial orientation, potentially enhancing binding affinity and selectivity for a target protein.[9]

Caption: Conformational equilibrium of 3-fluoropiperidinium, favoring the axial conformer.

Synthesis of Fluorinated Piperidine Analogs: Strategies and Protocols

Despite their desirability, the synthesis of fluorinated piperidines presents challenges, including the limited availability of starting materials and the potential for unwanted side reactions like hydrodefluorination.[13] However, modern methods have made these valuable building blocks more accessible.

Key Synthetic Strategy: Hydrogenation of Fluoropyridines

A leading contemporary strategy is the metal-catalyzed hydrogenation of abundant and relatively inexpensive fluoropyridine precursors.[3][13] This approach often proceeds with high diastereoselectivity, yielding all-cis substituted piperidines.[2]

The choice of catalyst is crucial. Rhodium- and Palladium-based catalysts have proven effective, often used in a "dearomatization-hydrogenation" sequence where the aromatic pyridine ring is first dearomatized and then fully saturated.[1][2][14] This method tolerates a wide range of functional groups and enables the preparation of diverse (multi)fluorinated piperidines.[3]

G Start Fluoropyridine Precursor Process1 Metal Catalyst (e.g., Pd/C, Rh) + H2 Pressure Start->Process1 Process2 Dearomatization Intermediate Process1->Process2 Process3 Hydrogenation Process2->Process3 End (Multi)Fluorinated Piperidine Product Process3->End Byproduct Potential for Hydrodefluorination Process3->Byproduct

Caption: General workflow for the synthesis of fluorinated piperidines via hydrogenation.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is a representative example for the synthesis of 3-fluoropiperidine.

Objective: To synthesize 3-fluoropiperidine via heterogeneous hydrogenation of 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl) in diethyl ether or dioxane

  • High-pressure hydrogenation vessel (autoclave)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, filtration setup)

Procedure:

  • Vessel Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (5 mol%) to the reaction vessel.

  • Reagent Addition: Add anhydrous Methanol (approx. 0.2 M concentration relative to substrate). Then, add the 3-fluoropyridine (1.0 eq).

  • Pressurization: Seal the autoclave. Purge the vessel with hydrogen gas three times to remove air. Pressurize the vessel to the desired pressure (e.g., 50 bar H₂).[14]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 60-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by analyzing aliquots (TLC or GC-MS) if the setup allows.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Since the resulting fluorinated piperidine can be volatile, an in-situ protection or salt formation step is often recommended.[13] To isolate as the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Purification: Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 3-fluoropiperidine hydrochloride salt.

Pharmacological Consequences and Structure-Activity Relationships (SAR)

The ultimate goal of these molecular modifications is to improve a compound's pharmacological profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[11] Placing fluorine at a known site of metabolic oxidation can effectively block this pathway, increasing the drug's half-life and bioavailability.[15] However, it is important to note that in some contexts, fluorination can increase lipophilicity to a degree that enhances overall microsomal degradation.[7]

  • Binding Affinity: By locking the piperidine ring into a specific conformation (e.g., axial fluorine), the molecule can be pre-organized for optimal binding to its biological target, reducing the entropic penalty of binding and increasing potency.[6] The polarized C-F bond can also engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site.

  • Structure-Activity Relationship (SAR): Systematic fluorination is a key tactic in establishing SAR.[16][17][18] Comparing a series of positional isomers (e.g., 2-F, 3-F, 4-F) can reveal which regions of the piperidine scaffold are sensitive to steric or electronic changes, providing invaluable information for further optimization. For example, fluorinated derivatives of drugs like Ritalin and Bupivacaine have been synthesized to explore these structure-activity relationships.[13]

G cluster_physchem Physicochemical Effects cluster_pharm Pharmacological Outcomes Fluorination Fluorine Incorporation on Piperidine Ring pKa ▼ Basicity (pKa) Fluorination->pKa logP ▲▼ Lipophilicity (logP) Fluorination->logP Conformation Altered Conformational Preference (Axial/Eq) Fluorination->Conformation Toxicity ▼ Off-Target Toxicity (e.g., hERG) pKa->Toxicity ADME Improved ADME Properties pKa->ADME logP->Toxicity logP->ADME Binding ▲ Binding Affinity Conformation->Binding Stability ▲ Metabolic Stability Goal Optimized Drug Candidate Stability->Goal Binding->Stability Binding->Goal Toxicity->Goal ADME->Goal

Caption: The causal pathway from fluorination to improved pharmacological properties.

Conclusion

The fluorination of piperidine rings is a nuanced yet powerful strategy in medicinal chemistry. It is not merely a method for blocking metabolism but a sophisticated tool for modulating a suite of interconnected properties, including basicity, lipophilicity, and three-dimensional structure. The preference for axial conformations in many fluorinated analogs provides a unique way to enforce conformational rigidity, a highly sought-after attribute in modern drug design. With the advent of robust synthetic methods like the hydrogenation of fluoropyridines, these valuable fluorinated building blocks are more accessible than ever, empowering researchers to rationally design the next generation of safer and more effective piperidine-containing therapeutics.

References

  • O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. Available from: [Link]

  • Jadhav, S., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14022. Available from: [Link]

  • Jadhav, S., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available from: [Link]

  • Lashkari, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7566. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

  • Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11255-11261. Available from: [Link]

  • Al-Osta, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 748. Available from: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. Available from: [Link]

  • Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2374-2381. Available from: [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available from: [Link]

  • Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

  • Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Available from: [Link]

  • Horan, T. R. & Miller, S. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Biochemistry, 60(3), 199-211. Available from: [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Grygorenko, O. O., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]

  • Nara, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2467-73. Available from: [Link]

  • Shcherbatiuk, V., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

  • Lashkari, P., et al. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]

  • Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 706931. Available from: [Link]

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A Comparative Analysis of 3-[(4-Fluorophenoxy)methyl]piperidine Derivatives and Established Dopamine D4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a subject of intense investigation in neuroscience and pharmacology.[1] Predominantly expressed in the prefrontal cortex, limbic system, and basal ganglia, the D4 receptor plays a crucial role in higher cognitive functions, emotional regulation, and reward pathways.[2][3] Its association with neuropsychiatric disorders such as schizophrenia, ADHD, and substance use disorders has positioned it as a promising target for therapeutic intervention.[1] The D4 receptor is coupled to Gi/o proteins; its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade modulates neuronal excitability and neurotransmitter release, making D4 receptor antagonists a compelling class of molecules for restoring aberrant neurotransmission.

This guide provides an in-depth comparison of the efficacy of novel antagonists based on the 3-[(4-Fluorophenoxy)methyl]piperidine scaffold against well-characterized D4 receptor antagonists: L-745,870, NGD-94-1, and FAUC 365. We will delve into their binding affinities, selectivity profiles, and the experimental methodologies used to determine these parameters, offering a comprehensive resource for researchers in the field.

The Contenders: A Look at the D4 Antagonists

The this compound Scaffold

The this compound scaffold has emerged as a promising foundation for the development of potent and selective D4 receptor antagonists. While data on the parent compound is limited, extensive structure-activity relationship (SAR) studies on its derivatives, particularly the 4,4-difluoro-3-(phenoxymethyl)piperidine series, have yielded compounds with exceptional D4 affinity and selectivity.[2][4] These compounds are being investigated for their potential in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[2]

Established D4 Antagonists
  • L-745,870: A widely used research tool, L-745,870 is a highly potent and selective D4 receptor antagonist. It exhibits sub-nanomolar affinity for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes.[5]

  • NGD-94-1: Another selective D4 antagonist, NGD-94-1 displays high affinity for the D4 receptor and has been instrumental in characterizing the receptor's function.[6]

  • FAUC 365: While primarily known as a highly selective D3 receptor antagonist, FAUC 365 also exhibits affinity for the D4 receptor, making it a useful tool for dissecting the roles of these closely related receptors.[3]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a receptor antagonist is primarily defined by its binding affinity (Ki) and its selectivity for the target receptor over other related receptors. The following tables summarize the available data for derivatives of the this compound scaffold and the established D4 antagonists.

Table 1: Dopamine D4 Receptor Binding Affinities (Ki) of this compound Derivatives

Compound/DerivativeD4 Ki (nM)Reference
4,4-difluoro-3-(phenoxymethyl)piperidine derivatives
4-fluorophenoxy (9p)73[4]
3,4-difluorophenoxy (9n)46.8[4]
3-fluorophenoxy (9o)85[4]
4-cyanophenoxy (9v)8.9[2]
3-cyanophenoxy (9x)59.6[2][4]
3-fluorophenyl (9z)11.8[4]
3,4-difluoro (9y)4.8[4]
4-cyano-3-fluorophenoxy (9t)3.8[2]
Lead Compound 14a 0.3 [2][4]

Table 2: Comparative Binding Affinities (Ki) and Selectivity of D4 Antagonists

CompoundD4 Ki (nM)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D5 Ki (nM)D4 Selectivity vs D2Reference
Lead Derivative 14a 0.3>10,000>10,000>10,000>10,000>33,333-fold[2][4]
L-745,870 0.43>10,0009602300>10,000>2,232-fold[5]
NGD-94-1 3.6>10,000>10,000>10,000>10,000>2,777-fold[6]
FAUC 365 340-2600 (short), 3600 (long)0.5-~7.6-fold (vs D2s)[3]

Note: Selectivity is calculated as Ki(D2)/Ki(D4). A higher value indicates greater selectivity for the D4 receptor.

Understanding the Data: Experimental Methodologies

The data presented above are generated through rigorous in vitro assays. A thorough understanding of these methodologies is crucial for interpreting the results and designing future experiments.

Dopamine D4 Receptor Signaling Pathway

The D4 receptor, upon activation by dopamine, initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This process is mediated by the Gi/o alpha subunit of the G protein complex.

D4_Signaling_Pathway Dopamine Dopamine D4R D4 Receptor Dopamine->D4R binds G_protein Gi/o Protein (αβγ) D4R->G_protein activates G_alpha_GDP Gαi/o-GDP G_protein->G_alpha_GDP dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi/o-GTP G_alpha_GDP->G_alpha_GTP GDP/GTP exchange AC Adenylyl Cyclase G_alpha_GTP->AC inhibits cAMP cAMP (decreased) AC->cAMP converts ATP ATP ATP->AC Antagonist D4 Antagonist Antagonist->D4R blocks

Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves competing a labeled ligand (radioligand) with an unlabeled test compound for binding to the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing D4R) Incubate 4. Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubate Radioligand_Prep 2. Radioligand Solution (e.g., [3H]Spiperone) Radioligand_Prep->Incubate Compound_Prep 3. Test Compound Dilutions Compound_Prep->Incubate Filtration 5. Rapid Filtration (Separates bound from free) Incubate->Filtration Wash 6. Wash Filters Filtration->Wash Scintillation 7. Scintillation Counting (Measures radioactivity) Wash->Scintillation IC50_Calc 8. Calculate IC50 Scintillation->IC50_Calc Ki_Calc 9. Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Radioligand binding assay workflow.

Step-by-Step Methodology: Radioligand Binding Assay

  • Membrane Preparation:

    • Rationale: To isolate the target receptor, cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are prepared. This ensures a high concentration of the receptor for robust signal detection.

    • Protocol: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Assay Setup:

    • Rationale: A competition binding experiment is set up in a multi-well plate format.

    • Protocol: To each well, the following are added in order: assay buffer, a series of dilutions of the unlabeled test compound (e.g., this compound derivative or a known antagonist), and a fixed concentration of a radiolabeled ligand with known affinity for the D4 receptor (e.g., [3H]spiperone).

  • Incubation:

    • Rationale: The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized to ensure stable binding.

    • Protocol: The plate is typically incubated at room temperature or 37°C for a defined period (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rationale: It is critical to separate the radioligand that has bound to the receptor from the unbound radioligand in the solution.

    • Protocol: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

  • Washing:

    • Rationale: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • Protocol: The filters are washed multiple times to minimize background signal.

  • Quantification:

    • Rationale: The amount of radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured.

    • Protocol: The filters are dried, and a scintillation cocktail is added. The radioactivity is then counted using a scintillation counter.

  • Data Analysis:

    • Rationale: The data are analyzed to determine the inhibitory concentration 50 (IC50) of the test compound. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[7]

    • Protocol: A competition binding curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from this curve using non-linear regression. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays: cAMP and GTPγS Binding

Functional assays are essential to confirm that a compound not only binds to the receptor but also elicits a biological response, in this case, antagonism.

cAMP Assay Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture Cells (Expressing D4R) Pre_incubation 3. Pre-incubate cells with Test Antagonist Cell_Culture->Pre_incubation Compound_Prep 2. Prepare Test Antagonist and Agonist (Dopamine) Compound_Prep->Pre_incubation Stimulation 4. Stimulate with Dopamine (in the presence of antagonist) Pre_incubation->Stimulation Cell_Lysis 5. Lyse Cells Stimulation->Cell_Lysis cAMP_Measurement 6. Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement IC50_Calc 7. Calculate IC50 cAMP_Measurement->IC50_Calc

Caption: cAMP functional assay workflow for D4 antagonists.

Step-by-Step Methodology: cAMP Assay

  • Cell Culture: Cells expressing the D4 receptor are cultured in multi-well plates.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist. This allows the antagonist to bind to the D4 receptors.

  • Stimulation with Agonist: The cells are then stimulated with a fixed concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) in the presence of the antagonist. This agonist would normally inhibit adenylyl cyclase and decrease cAMP levels.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. An IC50 value is determined, representing the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect.

GTPγS Binding Assay

This assay measures the initial step in G protein activation: the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used. An antagonist will prevent the agonist-induced increase in [35S]GTPγS binding.

Discussion and Future Directions

The data clearly demonstrate that the this compound scaffold is a highly promising starting point for the development of potent and exceptionally selective D4 receptor antagonists. The lead derivative, 14a, with a Ki of 0.3 nM and over 33,000-fold selectivity against the D2 receptor, surpasses the selectivity profiles of the well-established antagonists L-745,870 and NGD-94-1.[2][4][5][6] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can arise from interactions with other dopamine receptor subtypes, particularly the D2 receptor, which is associated with extrapyramidal side effects.

The SAR data for the derivatives of this compound provide valuable insights for further optimization. For instance, the introduction of electron-withdrawing groups, such as cyano and fluoro moieties, on the phenoxy ring generally enhances binding affinity.[2]

While the in vitro data are compelling, further in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of these novel compounds. Investigating their ability to modulate D4 receptor-mediated behaviors in animal models of neuropsychiatric disorders will be a critical next step in assessing their therapeutic potential.

Conclusion

The this compound scaffold represents a significant advancement in the quest for highly selective dopamine D4 receptor antagonists. The derivatives from this series exhibit superior binding affinity and selectivity compared to established D4 antagonists like L-745,870 and NGD-94-1. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation and optimization of these and other novel D4 receptor modulators, paving the way for the development of more targeted and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • García-Arriaza, J., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceuticals. [Link]

  • Tallman, J. F., et al. (1997). I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics. [Link]

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics. [Link]

  • Wikipedia. (2024). Dopamine receptor D4. Retrieved from [Link]

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A Researcher's Guide to Validating D4 Receptor Selectivity: The Case of the (Phenoxymethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of central nervous system (CNS) drug discovery, achieving receptor subtype selectivity is paramount. This is particularly true for the dopamine receptor family, where five distinct subtypes (D1-D5) mediate a vast array of physiological and pathological processes.[1] The dopamine D4 receptor, a member of the D2-like family, is a key target for conditions ranging from schizophrenia and ADHD to Parkinson's disease-related dyskinesias.[2][3][4] However, its high homology with D2 and D3 receptors presents a significant challenge for medicinal chemists.[5] A lack of selectivity can lead to a host of off-target effects, from extrapyramidal symptoms associated with D2 blockade to other unforeseen liabilities.[6][7]

This guide provides a comprehensive, technically-grounded framework for validating the selectivity of a novel chemical entity for the D4 receptor. We will use a pertinent example from the literature, a compound from the 3-(phenoxymethyl)piperidine series, to illustrate a rigorous, multi-tiered validation workflow.[4][8] This process is not merely a sequence of steps but a logical progression designed to build a robust and reliable selectivity profile, moving from primary affinity to functional activity and broad liability screening.

The Candidate and the Comparators: Setting the Stage

Our candidate molecule for this guide is a representative of a promising class of D4 antagonists: the 3-(phenoxymethyl)piperidine scaffold. Specifically, we will refer to data for a 4,4-difluoro-3-(4-fluorophenoxymethyl)piperidine derivative , a potent D4 antagonist identified in recent studies.[8] The core structure of this series makes it an excellent candidate for exploring the determinants of D4 affinity and selectivity.

To contextualize its performance, we must compare it against well-characterized reference compounds. An objective comparison requires benchmarks that represent different selectivity profiles:

  • L-745,870 : A highly potent and selective D4 receptor antagonist, often considered a gold standard for D4 selectivity (>2000-fold over other dopamine subtypes).[9][10] It serves as the aspirational benchmark for our candidate.

  • Haloperidol : A classic "typical" antipsychotic that exhibits high affinity for the D2 receptor and lacks significant selectivity, providing a benchmark for a non-selective D2-like profile.[6]

  • Clozapine : An "atypical" antipsychotic known for its relatively higher affinity for D4 over D2 receptors, though it interacts with many other receptors.[10][11]

A Multi-Tiered Approach to Validating Selectivity

A credible selectivity claim is built on a foundation of complementary experimental evidence. We advocate for a three-tiered approach that systematically narrows the focus from broad affinity to specific function and finally to comprehensive safety.

Tier 1: Primary Binding Affinity Profiling

The foundational experiment in any selectivity study is the radioligand binding assay. This technique directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for its target receptor by quantifying its ability to displace a known, radioactively labeled ligand.

Causality Behind the Choice: We begin with binding assays across all five dopamine receptor subtypes to get a rapid, quantitative snapshot of the compound's affinity profile. This initial screen is the primary filter; a compound that is not potent and selective at this stage is unlikely to be a viable candidate. The use of cell membranes from stable cell lines (e.g., HEK293) expressing a single human receptor subtype ensures a clean, isolated system for measuring direct receptor interaction.[12][13]

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Membranes (HEK293 cells expressing hD1-hD5) incubate Incubate: Membranes + Radioligand + Compound (60-120 min @ 25-30°C) prep_membranes->incubate prep_ligand Prepare Radioligand (e.g., [3H]Spiperone for D2/D3/D4) prep_ligand->incubate prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter Terminate Reaction count Scintillation Counting (Quantify bound radioactivity) filter->count curve_fit Non-linear Regression (Generate IC50 values) count->curve_fit cheng_prusoff Cheng-Prusoff Correction (Calculate Ki values) curve_fit->cheng_prusoff IC50 / (1 + [L]/Kd) G cluster_pathway D4 Receptor Signaling Pathway cluster_assay cAMP Inhibition Assay Principle Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Activates Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Converts Forskolin Forskolin AC_assay Adenylyl Cyclase Forskolin->AC_assay Stimulates Agonist D4 Agonist (e.g., Quinpirole) Agonist->AC_assay Inhibits (via D4/Gi) Antagonist Test Compound (Piperidine Analog) Antagonist->Agonist Blocks cAMP_assay cAMP (Measured)

Caption: D4 receptor signaling and the principle of the cAMP assay.

Detailed Protocol: Forskolin-Stimulated cAMP Inhibition Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human D4 receptor in 96-well plates and grow to near confluency.

  • Assay Preparation: Aspirate the growth medium and replace it with a stimulation buffer (e.g., Krebs-Ringer-HEPES) containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram. [14]This is a critical step to prevent the degradation of cAMP and ensure a robust signal window.

  • Antagonist Incubation: Add the test compound (the piperidine derivative) at various concentrations and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed, sub-maximal concentration (e.g., EC80) of a D4 agonist (e.g., quinpirole) along with a fixed concentration of forskolin. Forskolin directly activates adenylyl cyclase, artificially raising cAMP levels. The agonist's effect is measured as an inhibition of this forskolin-stimulated cAMP production. [9]5. Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. [15]7. Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value, which represents the antagonist's potency in this functional context.

Comparative Data: Functional Antagonist Potency at D4 Receptor (IC50, nM)

CompoundFunctional D4 Antagonist Potency (IC50)
(Phenoxymethyl)piperidine Analog Sub-nanomolar to low nanomolar (expected)
L-745,870 ~1-10 nM [9]
Haloperidol ~20-50 nM
Clozapine ~10-30 nM

Functional data for the specific piperidine analog is not publicly available but is expected to be potent based on its high binding affinity. Other values are typical from literature.

Tier 3: Broad Off-Target Liability Screening

Establishing selectivity against dopamine receptor subtypes is only part of the story. For any CNS drug candidate, ensuring a "clean" profile against a wider panel of receptors, ion channels, and transporters is crucial for predicting potential side effects.

Causality Behind the Choice: Undesired interactions with other CNS targets are a primary cause of clinical trial failures. [16]For example, affinity for the 5-HT2A receptor can be associated with metabolic side effects, while affinity for the hERG potassium channel is linked to cardiac risk. A broad screening panel, often outsourced to specialized contract research organizations (CROs), provides a comprehensive safety profile and is a self-validating system; it confirms that the observed biological effect is indeed due to the intended target (D4) and not an unforeseen off-target interaction. [17][18] A typical CNS liability panel would include, but not be limited to:

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Adrenergic Receptors (e.g., α1, α2, β1, β2)

  • Histamine Receptors (H1)

  • Muscarinic Receptors (M1-M5)

  • Sigma Receptors (σ1, σ2)

  • Key Ion Channels (e.g., hERG, Ca2+, Na+)

  • Neurotransmitter Transporters (e.g., DAT, SERT, NET)

The goal is to demonstrate a lack of significant affinity (typically Ki > 1 µM) for these off-targets. L-745,870, for instance, showed only moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors, contributing to its clean preclinical profile. [9][10]

Synthesizing the Data: The Selectivity Index

The ultimate measure of selectivity is a quantitative ratio. The selectivity index is calculated by dividing the Ki value for an off-target receptor by the Ki value for the primary target (D4).

Selectivity Index = Ki (Off-Target) / Ki (On-Target, D4)

CompoundD2/D4 Selectivity RatioD3/D4 Selectivity Ratio
(Phenoxymethyl)piperidine Analog [8]>3,300-fold>3,300-fold
L-745,870 [9]~3,500-fold~4,200-fold
Haloperidol [19]0.06-fold (i.e., D2 selective)0.25-fold (i.e., D2/D3 selective)
Clozapine [10]~20-fold (i.e., D4 preference)~40-fold (i.e., D4 preference)

The data clearly demonstrates that the (phenoxymethyl)piperidine scaffold achieves a level of selectivity comparable to the benchmark L-745,870, and vastly superior to less selective compounds like haloperidol and clozapine. A selectivity index of >100-fold is generally considered a good indicator of a selective compound.

Conclusion

Validating the selectivity of a novel compound like 3-[(4-fluorophenoxy)methyl]piperidine is a systematic process that builds a pyramid of evidence. It starts with a broad foundation of in vitro binding assays to establish affinity and a basic selectivity profile. This is reinforced by functional assays that confirm the intended mechanism of action. Finally, the pyramid is capped by comprehensive off-target screening to ensure the compound's safety and specificity. The exceptional potency (Ki = 0.3 nM) and high selectivity (>3000-fold) of the 3-(phenoxymethyl)piperidine scaffold for the D4 receptor validates it as a valuable tool for further research and a promising starting point for the development of next-generation CNS therapeutics. [4][8]

References

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  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 32-38. Available at: [Link]

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  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Schitzer, J., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4452. Available at: [Link]

  • van der Zee, L. (2012). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 2(17). Available at: [Link]

  • Lee, J.Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Seeman, P. (2002). Antipsychotic Medication Dopamine Receptor Ki Values. ResearchGate. Available at: [Link]

  • Kapur, S., & Seeman, P. (2001). Clozapine, a Fast-Off-D2 Antipsychotic. PMC. Available at: [Link]

  • Bristow, L. J., et al. (1996). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 277(2), 765-773. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Braden, M. R., et al. (2005). A-412997 is a selective dopamine D4 receptor agonist in rats. Pharmacology Biochemistry and Behavior, 82(1), 155-163. Available at: [Link]

  • Bagley, J. R., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 38(13), 2331-2342. Available at: [Link]

  • Sykes, D. A., et al. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(23), 10816-10829. Available at: [Link]

  • Köhler, C., et al. (1985). Raclopride, a new selective ligand for the dopamine-D2 receptors. Life Sciences, 37(1), 77-85. Available at: [Link]

  • Grokipedia. (n.d.). L-745,870. Available at: [Link]

  • Cichero, E., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13261-13284. Available at: [Link]

  • Gava, E., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Activity, at the Dopamine D2 Receptor. Frontiers in Pharmacology, 10. Available at: [Link]

  • Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8431-8457. Available at: [Link]

  • Citrome, L. (2008). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • Bodnariuc, V., et al. (2023). Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus. International Journal of Molecular Sciences, 24(20), 15383. Available at: [Link]

  • Sykes, D. A., et al. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. SciSpace. Available at: [Link]

  • Butini, S., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 17(1), 118. Available at: [Link]

  • Ostuzzi, G., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3497-3506. Available at: [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein-Coupled Receptors. PLOS Biology, 7(8), e1000172. Available at: [Link]

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  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. Available at: [Link]

  • de Beaurepaire, R. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. Psychopharmacology Explained. Available at: [Link]

  • Al-Shorbagy, Y., et al. (2022). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. FASEB Journal, 36(S1). Available at: [Link]

  • Seeman, P., & Van Tol, H. H. (1995). Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. Journal of Clinical Psychopharmacology, 15(1 Suppl 1), 11S-13S. Available at: [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Research Square. Available at: [Link]

  • Cichero, E., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13261–13284. Available at: [Link]

  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs? Available at: [Link]

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A Comparative Guide to the Synthesis of 3-[(4-Fluorophenoxy)methyl]piperidine: Replicating Published Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two common and effective methods for the synthesis of 3-[(4-Fluorophenoxy)methyl]piperidine, a valuable building block in medicinal chemistry. By examining the practical and theoretical aspects of both the Mitsunobu reaction and the Williamson ether synthesis, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific needs, based on factors such as yield, reaction conditions, and scalability.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its synthesis is therefore of significant interest to the drug discovery and development community. The formation of the ether linkage between the piperidine and fluorophenoxy moieties is the crucial step in its synthesis. This guide will focus on two of the most prevalent methods for achieving this transformation: the Mitsunobu reaction and the Williamson ether synthesis. Each method offers distinct advantages and disadvantages, and understanding these is critical for efficient and successful synthesis.

Reaction Pathways Overview

The synthesis of this compound fundamentally involves the formation of an ether bond between a derivative of 3-(hydroxymethyl)piperidine and 4-fluorophenol. The two methods discussed herein approach this bond formation from different perspectives.

Reaction_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate & Final Product N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine Mitsunobu Reaction Mitsunobu Reaction N-Boc-3-(hydroxymethyl)piperidine->Mitsunobu Reaction Williamson Ether Synthesis Williamson Ether Synthesis N-Boc-3-(hydroxymethyl)piperidine->Williamson Ether Synthesis Activation (e.g., Mesylation) 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Mitsunobu Reaction 4-Fluorophenol->Williamson Ether Synthesis Deprotonation N-Boc-3-[(4-fluorophenoxy)methyl]piperidine N-Boc-3-[(4-fluorophenoxy)methyl]piperidine Mitsunobu Reaction->N-Boc-3-[(4-fluorophenoxy)methyl]piperidine Williamson Ether Synthesis->N-Boc-3-[(4-fluorophenoxy)methyl]piperidine This compound This compound N-Boc-3-[(4-fluorophenoxy)methyl]piperidine->this compound Boc Deprotection

Caption: Overview of the synthetic pathways to this compound.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups from alcohols with inversion of stereochemistry.[1][2] This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Mechanistic Insight

The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile (in this case, the phenoxide).[3] The use of N-Boc-3-(hydroxymethyl)piperidine is advantageous as the Boc protecting group prevents side reactions at the piperidine nitrogen.

Mitsunobu_Mechanism Alcohol N-Boc-3-(hydroxymethyl)piperidine Activation Formation of Phosphonium Adduct Alcohol->Activation Phenol 4-Fluorophenol Deprotonation Phenoxide Formation Phenol->Deprotonation Reagents PPh3 + DEAD/DIAD Reagents->Activation SN2_Attack SN2 Attack by Phenoxide Activation->SN2_Attack Deprotonation->SN2_Attack Product N-Boc-3-[(4-fluorophenoxy)methyl]piperidine SN2_Attack->Product

Caption: Simplified workflow of the Mitsunobu reaction for ether synthesis.

Experimental Protocol: Mitsunobu Reaction

The following is a representative protocol for the synthesis of N-Boc-3-[(4-fluorophenoxy)methyl]piperidine via the Mitsunobu reaction, based on established procedures for similar substrates.

Materials:

  • N-Boc-3-(hydroxymethyl)piperidine

  • 4-Fluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) and 4-fluorophenol (1.2 equiv.) in anhydrous THF, add triphenylphosphine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-[(4-fluorophenoxy)methyl]piperidine.

Method 2: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[4] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5] In the context of synthesizing this compound, this typically involves a two-step process: activation of the alcohol and subsequent displacement by the phenoxide.

Mechanistic Insight

The hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine is not a good leaving group. Therefore, it must first be converted into a better leaving group, commonly a mesylate or tosylate. The 4-fluorophenol is deprotonated with a suitable base to form the nucleophilic phenoxide, which then displaces the leaving group in an SN2 reaction.[6]

Williamson_Mechanism Alcohol N-Boc-3-(hydroxymethyl)piperidine Intermediate N-Boc-3-(mesyloxymethyl)piperidine Alcohol->Intermediate Activation Activating_Agent Mesyl Chloride/Triethylamine Activating_Agent->Intermediate SN2_Reaction SN2 Displacement Intermediate->SN2_Reaction Phenol 4-Fluorophenol Phenoxide 4-Fluorophenoxide Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide Phenoxide->SN2_Reaction Product N-Boc-3-[(4-fluorophenoxy)methyl]piperidine SN2_Reaction->Product

Caption: Stepwise workflow of the Williamson ether synthesis for the target molecule.

Experimental Protocol: Williamson Ether Synthesis (via Mesylation)

The following protocol is a representative procedure for the synthesis of N-Boc-3-[(4-fluorophenoxy)methyl]piperidine using a Williamson ether synthesis approach, as adapted from the synthesis of similar compounds.[7]

Materials:

  • N-Boc-3-(hydroxymethyl)piperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 4-Fluorophenol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Mesylation of N-Boc-3-(hydroxymethyl)piperidine

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Ether Formation

  • To a suspension of sodium hydride (1.5 equiv.) in anhydrous DMF at 0 °C, add a solution of 4-fluorophenol (1.2 equiv.) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of the crude mesylate from Step 1 in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Final Step: Boc Deprotection

The final step in both synthetic routes is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.[8]

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc-3-[(4-fluorophenoxy)methyl]piperidine

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., DCM for TFA deprotection).

  • Add an excess of 4 M HCl in 1,4-dioxane or TFA and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a suitable solvent and neutralize with saturated aqueous NaHCO₃. Extract the product with an organic solvent. If HCl in dioxane was used, the hydrochloride salt of the product may precipitate and can be collected by filtration or isolated by extraction after basification.

  • The free base can be obtained by washing the organic layer with water, drying, and concentrating. The hydrochloride salt can be precipitated by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with ethereal HCl.

Comparison of Synthetic Methods

FeatureMitsunobu ReactionWilliamson Ether Synthesis
Number of Steps One-pot for ether formationTwo steps for ether formation (activation + displacement)
Reagents PPh₃, DEAD/DIADMsCl/TsCl, base (e.g., Et₃N), strong base (e.g., NaH)
Reaction Conditions Generally mild (0 °C to room temperature)Can require elevated temperatures for the displacement step
Stereochemistry Inversion of configuration at the alcohol centerInversion of configuration at the carbon bearing the leaving group
Byproducts Triphenylphosphine oxide, reduced azodicarboxylateMesylate/tosylate salts, inorganic salts from the base
Purification Can be challenging due to the removal of phosphine oxide and hydrazine byproductsGenerally straightforward purification by chromatography
Scalability Can be challenging to scale up due to the cost and handling of reagents and difficult purificationMore amenable to large-scale synthesis
Reported Yields Typically good to excellent for similar substratesGenerally good to high yields over the two steps

Conclusion

Both the Mitsunobu reaction and the Williamson ether synthesis are viable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher.

The Mitsunobu reaction offers a more direct, one-pot approach to the ether linkage, which can be advantageous for rapid analogue synthesis on a small scale. However, the purification can be more complex due to the nature of the byproducts.

The Williamson ether synthesis , while involving an additional activation step, is often more robust, scalable, and utilizes less expensive reagents. The purification is typically more straightforward, making it a preferred method for larger-scale preparations.

For both methods, the use of an N-Boc protecting group on the piperidine nitrogen is crucial to prevent side reactions and ensure a clean conversion to the desired product. The final deprotection step is a standard procedure that can be readily accomplished under acidic conditions. Researchers should carefully consider the factors outlined in this guide to select the synthetic strategy that best aligns with their experimental goals and resources.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • Albany Molecular Research, Inc. (n.d.). Technical Reports A Whirlwind Tour of Current Mitsunobu Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). WILLIAMSON'S SYNTHESIS | EXPLANATION. Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-[(4-Fluorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The following guide provides essential, immediate safety and logistical information for handling 3-[(4-Fluorophenoxy)methyl]piperidine. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before handling this compound, a thorough understanding of its potential hazards is essential. Based on the toxicological data of related piperidine compounds, we must assume this chemical possesses similar hazardous properties.

Potential Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage[1][2].

  • Toxicity: May be toxic if it comes into contact with skin or is inhaled[1][2][3].

  • Irritation: Can cause respiratory irritation[4].

  • Flammability: Piperidine and its derivatives are often flammable liquids[2][5].

Given these potential risks, the use of appropriate engineering controls is non-negotiable. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][6][7]. The facility should also be equipped with an eyewash station and a safety shower for immediate emergency use[7].

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of Personal Protective Equipment (PPE) is your most critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with a potentially corrosive and toxic substance[1][8]. Always check for leaks and tears before use[9].
Eyes/Face Safety goggles with side shields and a face shieldTo protect against splashes and vapors that can cause severe eye damage[8][9].
Body A lab coat or chemical-resistant apronTo protect against accidental spills and contamination of personal clothing[8]. For larger quantities, chemical-resistant coveralls may be necessary.
Respiratory A NIOSH-approved respiratorRequired if working outside of a fume hood or if there is a risk of generating aerosols or vapors[7]. The specific type of respirator should be determined by a qualified safety professional based on the potential exposure levels.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Materials prep_setup->prep_materials handle_weigh 4. Weigh/Measure Compound prep_materials->handle_weigh handle_reaction 5. Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Safe Handling Workflow Diagram

Step-by-Step Methodology:

  • Don Appropriate PPE: Before entering the laboratory, ensure all recommended PPE is worn correctly.

  • Prepare Fume Hood: Verify that the chemical fume hood is functioning correctly. Keep the sash at the lowest possible height while allowing for comfortable work.

  • Assemble Materials: Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the workspace.

  • Weigh/Measure Compound: Carefully weigh or measure the required amount of this compound. Use non-sparking tools if the compound is a flammable solid[2][5].

  • Perform Reaction: Conduct your experiment, keeping all reactions within the fume hood.

  • Decontaminate Glassware: After use, decontaminate all glassware and equipment with an appropriate solvent.

  • Dispose of Waste: Dispose of all chemical waste, including contaminated PPE, in designated, clearly labeled hazardous waste containers in accordance with local regulations[1][4].

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly after handling the compound and removing PPE[2].

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[1][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[1][4].

Disposal Plan: Ensuring a Safe Conclusion

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled container.

  • Solid Waste: Collect in a separate, designated, sealed, and properly labeled container. This includes any contaminated materials such as gloves, paper towels, and pipette tips.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations[4][5].

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific integrity within your organization.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). FLUORIDES (as F). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Reddit. (2022, June 30). Best solvent for FMOC removal. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, January 22). FLUORINE. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • United States Environmental Protection Agency (US EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Laboratory Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.